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Foundational

An In-depth Technical Guide to the Mechanism of Action of BDC2.5 Mimotope 1040-31 in Type 1 Diabetes

Authored for Researchers, Scientists, and Drug Development Professionals Preamble: The Challenge of Autoimmunity in Type 1 Diabetes Type 1 Diabetes (T1D) is the culmination of a targeted autoimmune assault on the insulin...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Autoimmunity in Type 1 Diabetes

Type 1 Diabetes (T1D) is the culmination of a targeted autoimmune assault on the insulin-producing beta cells within the pancreatic islets.[1][2] This process is orchestrated by the adaptive immune system, primarily driven by autoreactive T lymphocytes that mistakenly recognize self-antigens as foreign threats.[3] To dissect this complex pathology and develop targeted immunotherapies, researchers rely on robust preclinical models. The Non-Obese Diabetic (NOD) mouse is a cornerstone of T1D research, as it spontaneously develops an autoimmune diabetes that closely mirrors the human disease.[3][4] Within this model, the BDC2.5 T-cell receptor (TCR) transgenic mouse has emerged as an invaluable tool.[1][5] In these mice, a majority of CD4+ T-cells express a TCR derived from a diabetogenic T-cell clone, BDC2.5, which recognizes an epitope of the islet autoantigen Chromogranin A (ChgA).[3][6][7] This monospecificity allows for the precise tracking and functional analysis of disease-relevant T-cells. The BDC2.5 mimotope 1040-31 is a synthetic peptide that serves as a powerful molecular key to unlock the function of these pivotal cells.

BDC2.5 Mimotope 1040-31: A High-Affinity Molecular Probe

A mimotope is a peptide that structurally mimics the epitope of a natural antigen, enabling it to bind to the same antibody or T-cell receptor.[8][9] The 1040-31 peptide, also known as p31, was identified through peptide library screening as a potent activator of the BDC2.5 T-cell clone.[10] It functions as a strong agonist, meaning it binds to the BDC2.5 TCR with high avidity and elicits a powerful downstream signal.[11][12][13] This makes it an indispensable reagent for studying the behavior of diabetogenic T-cells.

Property Description Reference
Sequence H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH (YVRPLWVRME)
Molecular Formula C₆₃H₉₇N₁₇O₁₄S₁
Molecular Weight ~1348.7 g/mol
Function Strong agonistic mimotope for the BDC2.5 T-cell receptor[11][12]
Specificity Binds BDC2.5 TCR when presented by the I-Ag7 MHC class II molecule[7][14]

Core Mechanism: Agonistic Engagement of the BDC2.5 TCR

The canonical function of mimotope 1040-31 is to initiate the activation of BDC2.5 CD4+ T-cells. This process is contingent on its presentation by an antigen-presenting cell (APC), such as a dendritic cell or macrophage, via the Major Histocompatibility Complex (MHC) class II molecule I-Ag7, the specific variant found in NOD mice.[14][15]

The formation of a stable trimolecular complex between the BDC2.5 TCR, the 1040-31 peptide, and the I-Ag7 molecule on the APC surface constitutes the "first signal" of T-cell activation. The high affinity of this interaction ensures a sustained and robust signal.

G cluster_0 Antigen Presenting Cell (APC) cluster_1 BDC2.5 CD4+ T-Cell APC MHC-II (I-A g7) 1040-31 Peptide B7 CD80/86 TCell TCR CD4 TCell:tcr->APC:p Signal 1 (TCR Engagement) CD28 CD28 CD28->B7 Signal 2 (Co-stimulation)

Caption: Immunological synapse between an APC and a BDC2.5 T-cell.

Downstream Signaling Cascade

This TCR engagement triggers a phosphorylation cascade within the T-cell. The CD4 co-receptor binds to a non-polymorphic region of the MHC-II molecule, bringing the tyrosine kinase Lck into proximity with the TCR's cytoplasmic components (CD3 chains). Lck phosphorylates Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 chains, creating docking sites for another kinase, ZAP-70. Once docked, ZAP-70 is activated and phosphorylates key downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT).

The phosphorylated LAT scaffold recruits numerous signaling molecules, initiating the activation of three principal transcription factors:

  • NFAT (Nuclear Factor of Activated T-cells): Activated via the PLCγ-IP₃-calcium-calcineurin pathway.

  • AP-1 (Activator Protein 1): Activated via the Ras-MAPK pathway.

  • NF-κB (Nuclear factor kappa B): Activated via the PKCθ-CARMA1-IKK pathway.

These transcription factors translocate to the nucleus and orchestrate a program of gene expression leading to cytokine production (e.g., IL-2 for proliferation), cellular proliferation, and differentiation into effector T-cells (Teff).

T_Cell_Signaling TCR_MHC TCR Engagement (1040-31/I-Ag7) Lck Lck Activation TCR_MHC->Lck ZAP70 ZAP-70 Activation Lck->ZAP70 LAT LAT Signalosome ZAP70->LAT PLCg PLCγ LAT->PLCg Ras_MAPK Ras → MAPK LAT->Ras_MAPK DAG_PKC DAG → PKCθ PLCg->DAG_PKC IP3_Ca IP₃ → Ca²⁺ PLCg->IP3_Ca NFkB NF-κB DAG_PKC->NFkB NFAT NFAT IP3_Ca->NFAT AP1 AP-1 Ras_MAPK->AP1 Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression Cell_Response Proliferation & Effector Function Gene_Expression->Cell_Response

Caption: Simplified BDC2.5 TCR downstream signaling pathway.

Functional Consequences: Driving Pathogenicity

When presented by conventional APCs in a pro-inflammatory environment, the strong agonistic signal from 1040-31 drives BDC2.5 T-cells towards a pathogenic effector phenotype, typically Th1 and Th17.[6][16] This is characterized by the production of pro-inflammatory cytokines:

  • Interferon-gamma (IFN-γ): A hallmark of Th1 cells, it activates macrophages and enhances MHC expression, amplifying the autoimmune response.

  • Tumor Necrosis Factor-alpha (TNF-α): A potent inflammatory cytokine that can contribute to beta cell death, not by direct cytotoxicity, but by activating other bone marrow-derived immune cells that then kill the beta cells.[17]

  • Interleukin-17 (IL-17): The signature cytokine of Th17 cells, which recruits neutrophils and promotes inflammation.[6]

This robust activation and pro-inflammatory cytokine milieu leads to the infiltration of pancreatic islets (insulitis) and the progressive destruction of insulin-producing beta cells, precipitating the onset of diabetes.[1][3]

Context is Key: The Immunomodulatory Potential of 1040-31

While 1040-31 is a powerful tool for inducing pathogenic T-cell responses, its mechanism of action can be therapeutically repurposed by controlling the context of its presentation. This principle forms the basis of antigen-specific immunotherapy, which aims to re-establish tolerance rather than broadly suppressing the immune system.[18][19]

Induction of Antigen-Specific Regulatory T-cells (Tregs)

The same strong TCR signal that drives effector T-cell differentiation can, under specific conditions, promote the generation and expansion of antigen-specific regulatory T-cells (Tregs).[11] These Foxp3+ T-cells are crucial for maintaining self-tolerance.

One successful strategy involves co-delivering the 1040-31 mimotope with an immunomodulatory agent, such as calcitriol (the active form of Vitamin D3), within liposomes.[14] This formulation is taken up by APCs, leading to the presentation of 1040-31 in a "tolerogenic" state. This context favors the differentiation of naive BDC2.5 T-cells into Foxp3+ Tregs or the expansion of existing antigen-specific Tregs.[14][15] These induced Tregs can then suppress the activation and proliferation of other pathogenic T-cells, including those recognizing different islet antigens, a phenomenon known as bystander suppression.[14]

Treg_Induction_Workflow cluster_0 Formulation cluster_1 Administration & Uptake cluster_2 T-Cell Response cluster_3 Therapeutic Outcome Liposome Liposome + 1040-31 Mimotope + Calcitriol Administration Inject into NOD Mouse Liposome->Administration APC_Uptake Uptake by Tolerogenic APCs Administration->APC_Uptake Presentation Presentation of 1040-31 in a Tolerogenic Context APC_Uptake->Presentation Treg_Expansion Expansion of Antigen-Specific Foxp3+ Tregs Presentation->Treg_Expansion Suppression Bystander Suppression of Diabetogenic T-Cells Treg_Expansion->Suppression Protection Protection from Diabetes Suppression->Protection

Caption: Workflow for inducing tolerance using 1040-31 liposomes.

Key Experimental Protocols

The following protocols outline standard methodologies for leveraging the 1040-31 mimotope to investigate T1D pathogenesis.

Protocol 1: In Vitro BDC2.5 T-Cell Proliferation Assay
  • Objective: To quantify the proliferative response of BDC2.5 T-cells to the 1040-31 mimotope.

  • Causality: This assay measures the ability of the mimotope to induce clonal expansion, a hallmark of T-cell activation. The dilution of the CFSE dye is directly proportional to the number of cell divisions.

  • Methodology:

    • Isolate splenocytes from a BDC2.5 TCR transgenic NOD mouse.

    • Purify CD4+ T-cells using magnetic-activated cell sorting (MACS).

    • Label the purified BDC2.5 CD4+ T-cells with Carboxyfluorescein succinimidyl ester (CFSE) dye according to the manufacturer's protocol.

    • Prepare APCs by isolating splenocytes from a non-transgenic NOD mouse and irradiating them (e.g., 3000 rads) to prevent their proliferation.

    • In a 96-well round-bottom plate, co-culture 1x10⁵ CFSE-labeled BDC2.5 T-cells with 2x10⁵ irradiated APCs.

    • Add BDC2.5 mimotope 1040-31 at varying concentrations (e.g., 0.01, 0.1, 1.0, 10 µg/mL). Include a no-peptide control.

    • Culture for 72-96 hours at 37°C, 5% CO₂.

    • Harvest cells and stain with fluorescently-labeled antibodies against CD4 and TCR Vβ4 (the TCR beta chain of BDC2.5).

    • Analyze by flow cytometry, gating on CD4+/Vβ4+ cells and assessing the dilution of the CFSE signal.

Protocol 2: Adoptive Transfer Model of T1D
  • Objective: To induce diabetes in an immunodeficient host by transferring activated, pathogenic BDC2.5 T-cells.

  • Causality: This protocol directly tests the diabetogenic potential of T-cells activated by the 1040-31 mimotope in vivo.[7][20] It confirms that the mimotope-induced activation translates to pathogenic function.

  • Methodology:

    • Isolate splenocytes from a BDC2.5 TCR transgenic NOD mouse.

    • Activate the cells in vitro by culturing them (2x10⁶ cells/mL) with irradiated NOD splenocytes (2x10⁶ cells/mL) and a high concentration of 1040-31 mimotope (e.g., 5 µg/mL) for 3 days.[17]

    • Supplement the culture with low-dose recombinant IL-2 (e.g., 5 U/mL) and culture for an additional 2 days to expand the activated T-cells.[17]

    • Harvest the activated cells, wash with sterile PBS, and purify the CD4+ T-cells.

    • Inject a defined number of activated BDC2.5 T-cells (e.g., 5x10⁵ to 1x10⁶) intravenously into immunodeficient recipient mice (e.g., NOD.scid or NOD.Rag1⁻/⁻).

    • Monitor the recipient mice for diabetes onset by measuring blood glucose levels twice weekly. Diabetes is typically defined as two consecutive readings >250 mg/dL.

Conclusion: A Versatile Tool for T1D Research and Development

The BDC2.5 mimotope 1040-31 is far more than a simple peptide reagent. Its mechanism of action as a potent agonist for a disease-relevant TCR makes it a multifaceted tool. It can be used to reliably induce a pathogenic T-cell response, providing a robust system for studying the drivers of autoimmunity and for screening the efficacy of broad immunosuppressive drugs. Conversely, when its presentation is carefully controlled, it becomes a key component in developing sophisticated antigen-specific immunotherapies designed to restore tolerance. Understanding the dual nature of its mechanism—driving either inflammation or regulation based on context—is fundamental for any researcher or drug developer working to unravel and ultimately reverse Type 1 Diabetes.

References

  • Anaspec. (n.d.). BDC2.5 Mimotope 1040-31 - 1 mg. Retrieved from Anaspec Inc. [Link]

  • NovoPro. (n.d.). BDC2.5 Mimotope 1040-31 peptide. Retrieved from NovoPro Bioscience Inc. [Link]

  • GenScript. (n.d.). BDC2.5 mimotope 1040-31. Retrieved from GenScript. [Link]

  • Galea, R., et al. (2022). Regulatory T cells induced by single peptide liposome immunotherapy suppress islet-specific T cell responses to multiple antigens and protect from autoimmune diabetes. Frontiers in Immunology. [Link]

  • Mohamed, A. A., & Serreze, D. V. (2013). Status of autoimmune diabetes 20-years after generation of BDC2.5-TCR transgenic non-obese diabetic mouse. World Journal of Diabetes. [Link]

  • Mohamed, A. A., & Serreze, D. V. (2013). Status of autoimmune diabetes 20-year after generation of BDC2.5-TCR transgenic non-obese diabetic mouse. World Journal of Diabetes. [Link]

  • Day, S., & Santamaria, P. (n.d.). Type 1 Diabetes: Chapter 4. Endotext. [Link]

  • Sarukhan, A., et al. (2001). Triggering a Second T Cell Receptor on Diabetogenic T Cells Can Prevent Induction of Diabetes. The Journal of Experimental Medicine. [Link]

  • Hu, C. Y., et al. (2012). The Dual Effects of B Cell Depletion on Antigen-Specific T Cells in BDC2.5NOD Mice. The Journal of Immunology. [Link]

  • Cénit, M. C., et al. (2019). Loss of gut barrier integrity triggers activation of islet-reactive T cells and autoimmune diabetes. Proceedings of the National Academy of Sciences. [Link]

  • Stern, J. N., et al. (2010). Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice. Diabetes. [Link]

  • Apostolou, I., & von Boehmer, H. (2007). Cytotoxic Mechanisms Employed by Mouse T Cells to Destroy Pancreatic β-Cells. Diabetes. [Link]

  • Pescador, B., et al. (2022). Epitope-based precision immunotherapy of Type 1 diabetes. Frontiers in Immunology. [Link]

  • Montanari, E., et al. (2025). Preclinical Assessment in Transgenic NOD Mice of a Novel Immunotherapy for Type 1 Diabetes: Lipoplexes Down-Modulate the Murine C1858T Ptpn22 Variant In Vitro. MDPI. [Link]

  • Kofler, J., et al. (2016). Proof of concept study with an HER-2 mimotope anticancer vaccine deduced from a novel AAV-mimotope library platform. OncoImmunology. [Link]

  • Schmidt, D., et al. (2012). Foxp3+ Regulatory T Cells in Mouse Models of Type 1 Diabetes. Mediators of Inflammation. [Link]

  • Wan, X., et al. (2018). A Hybrid Insulin Epitope Maintains High 2D Affinity for Diabetogenic T Cells in the Periphery. The Journal of Immunology. [Link]

  • Day, S. L., & Santamaria, P. (2012). The Role of T-Cells in Beta Cell Damage in NOD Mice and Humans. IntechOpen. [Link]

  • Elso, C. M., et al. (2024). Regulatory CD4+ T cells redirected against pathogenic CD8+ T cells protect NOD mice from development of autoimmune diabetes. Frontiers in Immunology. [Link]

  • Hu, C. Y., et al. (2012). Adoptive transfer of diabetes by BDC2.5 T cells. ResearchGate. [Link]

  • Judkowski, V., et al. (2001). Peptide library scan of BDC2.5 T cells. ResearchGate. [Link]

  • Lee, I., et al. (2003). Detection and characterization of T cells specific for BDC2.5 T cell-stimulating peptides. International Immunology. [Link]

  • Kofler, J., et al. (2016). Proof of concept study with an HER-2 mimotope anticancer vaccine deduced from a novel AAV-mimotope library platform. PubMed. [Link]

  • Pescador, B., et al. (2021). Preclinical evaluation of a precision medicine approach to DNA vaccination in Type 1 diabetes. bioRxiv. [Link]

  • Lode, H. N., et al. (2006). Characterization of GD2 peptide mimotope DNA vaccines effective against spontaneous neuroblastoma metastases. Cancer Research. [Link]

  • Popa, A., & Sesing, J. (2025). Immunotherapy Approaches for Type 1 Diabetes Mellitus. U.S. Pharmacist. [Link]

  • Granado-Serrano, A. B., et al. (2024). Targeting pancreatic beta cell death in type 2 diabetes by polyphenols. Frontiers in Endocrinology. [Link]

Sources

Exploratory

Molecular Structure and Application of BDC2.5 Mimotope 1040-31 Acetate

Topic: Molecular Structure of BDC2.5 Mimotope 1040-31 Acetate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals A Technical Guide to the High-Affinity Ligand for Dia...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Structure of BDC2.5 Mimotope 1040-31 Acetate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide to the High-Affinity Ligand for Diabetogenic T-Cell Research

Executive Summary

The BDC2.5 mimotope 1040-31 (Sequence: YVRPLWVRME ) is a synthetic decapeptide identified via positional scanning combinatorial libraries (PS-SCL). It serves as a high-affinity superagonist for the BDC2.5 T-cell receptor (TCR) , a canonical model for autoreactive CD4+ T cells in Type 1 Diabetes (T1D) research using Non-Obese Diabetic (NOD) mice.

Unlike low-affinity natural autoantigens (such as Chromogranin A or Hybrid Insulin Peptides), 1040-31 locks the unstable I-Ag7 MHC class II molecule into a stable conformation, triggering robust T-cell activation. This guide details the molecular architecture, physicochemical properties, and validated protocols for utilizing 1040-31 acetate in immunological assays.

Molecular Characterization

Primary Structure and Physicochemical Properties

The 1040-31 peptide is a synthetic "mimotope"—a peptide that mimics the structure of an epitope—designed to optimize binding between the I-Ag7 MHC molecule and the BDC2.5 TCR.

PropertySpecification
Sequence (One-Letter) YVRPLWVRME
Sequence (Three-Letter) Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu
Length 10 Amino Acids
Molecular Weight ~1348.61 Da
Isoelectric Point (pI) ~9.8 (Predicted)
Net Charge (pH 7.0) +2 (Arg x2, Glu x1, N-term)
Salt Form Acetate (Critical for cellular assays)
Solubility Moderate (Hydrophobic core: W, V, L, M)
The "Acetate" Significance

In research-grade peptides, the counter-ion is a byproduct of purification (usually HPLC).

  • TFA (Trifluoroacetate): The default salt. However, TFA is cytotoxic and can inhibit T-cell proliferation at high concentrations.

  • Acetate: For biological assays (especially in vitro T-cell stimulation), the peptide must be converted to an acetate salt or desalted. This ensures that observed cellular responses are due to TCR ligation, not acid toxicity.

Structural Biology: The Mechanism of Superagonism

The I-Ag7 Challenge

The NOD mouse MHC class II molecule, I-Ag7 , is structurally unique.[1] It lacks a conserved Aspartic Acid at position 57 of the


-chain (

57), replacing it with Serine.[2] This alteration disrupts a critical salt bridge, creating a "wobbly" P9 pocket that typically prefers acidic residues but binds natural peptides weakly. This instability is a hallmark of autoimmune-prone MHC alleles.
How 1040-31 Locks the Complex

The 1040-31 mimotope was identified by screening libraries to find residues that overcome I-Ag7's instability while perfectly engaging the BDC2.5 TCR.

  • Register Stabilization: Natural ligands often slide between multiple binding registers on I-Ag7. 1040-31 is engineered to lock into a single, high-affinity register.

  • Key Residues (Empirical Motif):

    • P4 Proline (Pro): Acts as a rigid anchor or conformational switch, positioning the peptide backbone for optimal TCR recognition.

    • P9 Methionine (Met) / Glutamic Acid (Glu): The C-terminal region (Met-Glu) interacts with the unique I-Ag7 P9 pocket. While I-Ag7 often selects for acidic residues (Glu) at P9 to compensate for the missing salt bridge, the 1040-31 sequence utilizes this specific C-terminal composition to maximize stability.

  • TCR Contact: The central residues (likely Leu-Trp ) protrude from the MHC groove, presenting a hydrophobic, bulky surface that the BDC2.5 TCR binds with high affinity (nanomolar range).

Pathway Visualization

The following diagram illustrates the molecular interaction and downstream signaling triggered by 1040-31.

BDC2_5_Signaling cluster_APC Antigen Presenting Cell (NOD Splenocyte) cluster_TCell BDC2.5 CD4+ T Cell IAg7 MHC Class II (I-Ag7) TCR BDC2.5 TCR IAg7->TCR Ternary Complex Formation Peptide Mimotope 1040-31 (YVRPLWVRME) Peptide->IAg7 High Affinity Binding (P4/P9 Anchors) CD3 CD3 Complex TCR->CD3 Signal Transduction ZAP70 ZAP-70 Phosphorylation CD3->ZAP70 Activation Nucl Nucleus ZAP70->Nucl Transcription Factors (NFAT, AP-1, NFkB) CD25 CD25 (IL-2Ra) Upregulation Nucl->CD25 CD69 CD69 (Early Activation) Nucl->CD69 Prolif Clonal Proliferation Nucl->Prolif

Figure 1: Molecular mechanism of BDC2.5 T-cell activation by Mimotope 1040-31.

Experimental Protocols

Reconstitution and Storage

Objective: Solubilize the hydrophobic peptide without causing aggregation or oxidation (Met and Trp residues are oxidation-prone).

  • Initial Solvent: Dissolve lyophilized powder in sterile DMSO (Dimethyl Sulfoxide) to a concentration of 10 mg/mL . The hydrophobic residues (Trp, Leu, Val) require organic solvent for complete dissolution.

  • Dilution: Dilute the DMSO stock with sterile PBS or culture media (e.g., RPMI-1640) to the working concentration.

    • Note: Ensure final DMSO concentration in the cell culture is <0.1% to avoid toxicity.

  • Storage: Aliquot the DMSO stock immediately. Store at -80°C . Avoid freeze-thaw cycles.

    • Stability: Methionine (M) is susceptible to oxidation; keep under nitrogen if possible or use fresh aliquots.

BDC2.5 T-Cell Proliferation Assay

Objective: Measure the proliferative response of BDC2.5 T cells to 1040-31. This is the standard potency assay.

Materials:

  • Responder Cells: Splenocytes or purified CD4+ T cells from BDC2.5 transgenic mice.

  • APCs: Irradiated NOD splenocytes (T-cell depleted) or naturally present APCs in whole splenocyte preparations.

  • Peptide: 1040-31 Acetate (Serial dilutions: 1000 ng/mL to 0.1 ng/mL).

  • Readout: [3H]-Thymidine incorporation or CFSE dilution.

Workflow:

  • Preparation: Harvest spleens from BDC2.5 mice. Create a single-cell suspension. Lyse red blood cells (RBCs).

  • Labeling (Optional): If using CFSE, label cells at 1-5 µM for 10 mins at 37°C.

  • Plating: Seed 2 x 10^5 cells/well in 96-well U-bottom plates in complete RPMI (10% FBS).

  • Stimulation: Add 1040-31 peptide titrations.

    • Positive Control: ConA or anti-CD3/CD28.

    • Negative Control: Irrelevant peptide (e.g., HEL 11-25) or media only.

  • Incubation: Culture for 72 hours at 37°C, 5% CO2.

  • Readout:

    • Thymidine: Pulse with 1 µCi [3H]-thymidine for the last 16 hours. Harvest and count CPM.

    • Flow Cytometry: Stain for CD4, V

      
      4 (BDC2.5 chain), and CD25/CD69. Analyze CFSE dilution on CD4+V
      
      
      
      4+ gate.

Assay_Workflow Lyophil Lyophilized 1040-31 Acetate Recon Reconstitute (DMSO Stock) Lyophil->Recon Dilution Serial Dilution (Media) Recon->Dilution Plate 96-Well Plate Co-culture Dilution->Plate Cells BDC2.5 Splenocytes (Responders + APCs) Cells->Plate Incubate 72h Incubation 37°C, 5% CO2 Plate->Incubate Readout Readout: CPM or FACS Incubate->Readout

Figure 2: Standard workflow for assessing BDC2.5 T-cell activation.

References

  • Judkowski, V., et al. (2001). "Identification of MHC class II-restricted peptide ligands, including a glutamic acid decarboxylase 65 sequence, that stimulate diabetogenic T cells from transgenic BDC2.5 nonobese diabetic mice."[3][4] The Journal of Immunology, 166(2), 908-917.[3] Link

    • Significance: The discovery paper identifying the 1040-31 mimotope via PS-SCL.
  • Dai, Y. D., et al. (2005). "A peptide of glutamic acid decarboxylase 65 can recruit and expand a diabetogenic T cell clone, BDC2.5, in the pancreas."[5][6] The Journal of Immunology, 175(6), 3621-3627.[5][6] Link

    • Significance: Validates the use of 1040-31 as a superagonist to study T-cell recruitment.
  • Masteller, E. L., et al. (2005). "Expansion of functional endogenous antigen-specific CD4+CD25+ regulatory T cells from nonobese diabetic mice."[6] The Journal of Immunology, 175(5), 3053-3059.[6] Link

    • Significance: Demonstrates the use of 1040-31 peptide-MHC complexes to expand Tregs.
  • Latek, R. A., et al. (2000). "Structural basis of peptide binding and presentation by the type I diabetes-associated MHC class II molecule of NOD mice." Immunity, 12(6), 699-710.[1] Link

    • Significance: Fundamental structural biology of the I-Ag7 molecule and its unique binding groove.[1]

Sources

Foundational

Technical Guide: The 1040-31 Mimotope &amp; Chromogranin A in Type 1 Diabetes

Executive Summary This technical guide delineates the structural and functional relationship between Chromogranin A (CgA) —a naturally occurring neuroendocrine secretory protein—and the 1040-31 mimotope , a synthetic hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the structural and functional relationship between Chromogranin A (CgA) —a naturally occurring neuroendocrine secretory protein—and the 1040-31 mimotope , a synthetic high-affinity peptide. In the context of Type 1 Diabetes (T1D) research using the Non-Obese Diabetic (NOD) mouse model, this relationship is foundational.

The 1040-31 peptide (YVRPLWVRME ) acts as a "super-agonist" for the diabetogenic BDC2.5 CD4+ T cell clone . It mimics the structural footprint of the naturally processed CgA fragment WE14 , but with significantly enhanced binding affinity to the MHC Class II molecule I-A^g7 . This guide details the molecular mechanisms of this mimicry, the role of post-translational modifications (transglutaminase), and validated protocols for utilizing 1040-31 in experimental and therapeutic workflows.

Molecular Basis: From Native Antigen to Super-Agonist

The discovery of the BDC2.5 antigen was a multi-decade challenge in T1D immunology. The BDC2.5 T cell clone is highly pathogenic, yet its target antigen remained elusive until the identification of Chromogranin A.

The Native Antigen: Chromogranin A (WE14)

Chromogranin A is abundant in pancreatic


-cell secretory granules. Through proteolytic cleavage, it yields the peptide WE14  (residues 358–371: WSRMDQLAKELTAE).
  • Low Affinity: Native WE14 binds poorly to the NOD MHC Class II molecule (I-A^g7) and is a weak agonist for BDC2.5 T cells.

  • The "Switch" (TGase): Tissue transglutaminase (tTG) modifies WE14 by deamidating specific glutamine residues or cross-linking. This Post-Translational Modification (PTM) converts WE14 into a potent agonist, creating the true autoantigenic target in vivo.

The Mimotope: 1040-31

Before the identification of CgA/WE14, researchers used combinatorial peptide libraries to find ligands that stimulated BDC2.5 cells. This screen identified 1040-31 (also known as p31).[1]

  • Sequence: YVRPLWVRME (Classic 1040-31 sequence).

  • Mechanism: It does not require PTM. Its sequence naturally possesses the hydrophobic and charged residues necessary to anchor firmly into the I-A^g7 binding groove and engage the BDC2.5 TCR with high avidity.

Structural Homology & Mimicry

The critical motif for BDC2.5 recognition is the W-X-R-M/V core. 1040-31 optimizes this motif for the unique I-A^g7 binding groove, which lacks an aspartic acid at the


57 position (the "non-Asp 57" signature of autoimmune MHCs).

AntigenPathways CgA Chromogranin A (Native Protein) WE14 WE14 Peptide (WSRMDQLAKELTAE) CgA->WE14 Proteolysis WE14_Mod TGase-Modified WE14 (High Potency) WE14->WE14_Mod Tissue Transglutaminase (Deamidation) IAg7 MHC II (I-Ag7) WE14->IAg7 Weak Binding WE14_Mod->IAg7 Strong Binding Library Combinatorial Peptide Library Mimotope 1040-31 Mimotope (YVRPLWVRME) Library->Mimotope Screening Mimotope->IAg7 Super-Agonist Binding BDC25 BDC2.5 T Cell Activation IAg7->BDC25 TCR Engagement

Figure 1: Pathways of Antigen Generation. Native WE14 requires enzymatic modification to become potent, whereas 1040-31 is synthetically engineered for immediate, high-affinity TCR engagement.

Immunological Mechanism: The Tri-Molecular Complex

The efficacy of 1040-31 relies on the specific interaction between the peptide, the I-A^g7 MHC molecule, and the BDC2.5 T Cell Receptor (TCR).

I-A^g7 Anchoring

The I-A^g7 molecule has a unique peptide-binding groove.[2] The


57 polymorphism creates a positively charged pocket that prefers acidic or hydrophobic residues over the basic residues preferred by other MHC alleles.
  • 1040-31 Advantage: The Y (Tyrosine) and V (Valine) residues in 1040-31 act as superior anchors compared to the native WE14 sequence, stabilizing the complex on the surface of Antigen Presenting Cells (APCs).

BDC2.5 TCR Recognition

The BDC2.5 TCR recognizes the peptide-MHC complex.

  • Native WE14: High off-rate; transient interaction.

  • 1040-31: Low off-rate; sustained signaling. This leads to robust T cell proliferation and cytokine production (IFN-

    
    ) at concentrations 100-1000x lower than native WE14.
    

Experimental Protocols

These protocols are designed to be self-validating. The inclusion of positive (ConA or anti-CD3) and negative (irrelevant peptide) controls is mandatory for data integrity.

Protocol A: In Vitro BDC2.5 T Cell Proliferation Assay

Objective: Quantify the agonist potency of 1040-31 vs. WE14.

Reagents:

  • Responder Cells: Splenocytes from BDC2.5 TCR Transgenic mice (NOD background).[3][4]

  • Antigen: 1040-31 Peptide (Purity >95%).

  • Control Antigen: HEL (Hen Egg Lysozyme) or irrelevant peptide.

  • Readout: CFSE dilution (Flow Cytometry) or

    
    H-Thymidine incorporation.
    

Workflow:

  • Preparation: Isolate spleens from BDC2.5 mice. Create a single-cell suspension. Lyse Red Blood Cells (RBCs).

  • Labeling (Optional but Recommended): Label cells with 1

    
    M CFSE for 10 min at 37°C. Quench with FBS.
    
  • Plating: Plate

    
     cells/well in 96-well U-bottom plates in complete RPMI (10% FBS).
    
  • Stimulation: Add 1040-31 peptide in a titration series:

    • High: 1.0

      
      g/mL
      
    • Mid: 0.1

      
      g/mL
      
    • Low: 0.01

      
      g/mL
      
    • Note: WE14 would require 10-100

      
      g/mL to show comparable effects.
      
  • Incubation: Culture for 72 hours at 37°C, 5% CO

    
    .
    
  • Analysis: Harvest and stain for CD4 and V

    
    4 (BDC2.5 TCR chain). Analyze CFSE peaks on CD4+ gated cells.
    

Validation Criteria:

  • Negative Control: < 5% proliferation.

  • 1040-31 (0.1

    
    g/mL):  > 80% of CD4+ cells should show division (multiple CFSE peaks).
    
Protocol B: Generation of I-A^g7/1040-31 Tetramers

Objective: Create reagents to stain antigen-specific T cells in vivo.

Methodology:

  • Biotinylation: Express recombinant I-A^g7 (with acidic/basic zippers to force pairing) containing a biotinylation tag.

  • Peptide Loading: Incubate soluble I-A^g7 monomers with excess 1040-31 peptide (10-fold molar excess) at pH 5.5 (facilitates exchange) for 48 hours.

  • Tetramerization: Add Streptavidin-PE (Phycoerythrin) in a 1:4 molar ratio (Streptavidin:MHC) in stepwise aliquots to maximize efficiency.

  • Staining: Incubate lymphocytes with tetramer (10

    
    g/mL) for 60 mins at room temperature (I-A^g7 tetramers often stain better at RT than 4°C).
    

Therapeutic Implications: Antigen-Specific Tolerance[1]

The high affinity of 1040-31 makes it an ideal candidate for Peptide Immunotherapy (PIT) . The goal is to restore tolerance to CgA without global immunosuppression.[5]

Tolerance Induction Strategies
StrategyMechanismOutcome in NOD Mice
Soluble Peptide (High Dose) Anergy / DeletionTransient protection; risk of anaphylaxis.
ECDI-Fixed Splenocytes (Ag-SP) Chemical cross-linking of 1040-31 to APCs induces anergy and abortive activation.High Efficacy: Can reverse early-onset diabetes.[6]
Nanoparticles (PLG) 1040-31 encapsulated in PLG nanoparticles mimics apoptotic debris, tolerizing APCs.Expansion of Ag-specific Foxp3+ Tregs.[7]
Mechanism of Action

When 1040-31 is presented in a non-inflammatory context (e.g., on ECDI-fixed cells or nanoparticles), it engages the BDC2.5 TCR without costimulation (CD80/86).

  • TCR Signal: Strong (due to 1040-31 affinity).

  • Costimulation: Absent.

  • Result: The T cell enters a state of anergy (functional unresponsiveness) or differentiates into a pTreg (peripherally derived Regulatory T cell), which then suppresses other autoreactive cells via "bystander suppression."

ToleranceMechanism Therapy 1040-31 Coupled to ECDI-Splenocytes / Nanoparticles APC Tolerogenic APC (Low CD80/86) Therapy->APC Uptake/Presentation Tcell Autoreactive BDC2.5 T Cell APC->Tcell Signal 1 (TCR) No Signal 2 Outcome1 Anergy (Unresponsiveness) Tcell->Outcome1 Default Pathway Outcome2 Induction of Foxp3+ Tregs Tcell->Outcome2 TGF-beta Context

Figure 2: Therapeutic Tolerance Induction.[1] Presentation of the high-affinity 1040-31 mimotope in the absence of costimulation drives pathogenic T cells toward protective phenotypes.

References

  • Identification of the BDC2.5 Antigen: Stadinski, B. D., et al. (2010). Chromogranin A is an autoantigen in type 1 diabetes. Nature Immunology. [Link]

  • Discovery of the 1040-31 Mimotope: Judkowski, V., et al. (2001). Identification of peptide-MHC class II hemotopes that recruit autoreactive T cells to the pancreas. Journal of Immunology. [Link]

  • Structural Basis of I-A^g7 Binding: Corper, A. L., et al. (2000).[8] A structural framework for deciphering the link between I-Ag7 and autoimmune diabetes. Science. [Link]

  • Therapeutic Tolerance with 1040-31: Fife, B. T., et al. (2006). Insulin-induced remission in new-onset NOD mice is maintained by the PD-1–PD-L1 pathway. Journal of Experimental Medicine. [Link]

  • Role of Transglutaminase Modification: Delong, T., et al. (2016). Pathogenic CD4 T cells in type 1 diabetes recognize epitopes formed by peptide fusion. Science. [Link]

Sources

Exploratory

BDC2.5 TCR Specificity &amp; The 1040-31 Mimotope: A Technical Guide

Topic: BDC2.5 T cell receptor specificity for 1040-31 peptide Content Type: Technical Whitepaper Author Role: Senior Application Scientist Executive Summary The BDC2.5 T cell receptor (TCR) transgenic mouse is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: BDC2.5 T cell receptor specificity for 1040-31 peptide Content Type: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary

The BDC2.5 T cell receptor (TCR) transgenic mouse is a cornerstone model for studying autoimmune Type 1 Diabetes (T1D).[1] For decades, the specific ligand for the BDC2.5 TCR remained elusive. While the natural ligand was eventually identified as a post-translationally modified peptide of Chromogranin A (ChgA), the synthetic mimotope 1040-31 (Sequence: YVRPLWVRME ) serves as a critical tool for researchers.

1040-31 is a "superagonist" identified via positional scanning combinatorial libraries (PS-SCL). It binds the I-A


 MHC class II molecule and stimulates BDC2.5 T cells with significantly higher potency than the natural antigen. This guide details the molecular basis of this specificity, functional characterization, and validated protocols for utilizing 1040-31 in immunological assays.

Molecular Basis of Specificity

The 1040-31 Sequence and Origin

The 1040-31 peptide is a decamer identified not from a biological proteome, but from a synthetic library screening designed to find optimal ligands for the BDC2.5 TCR.

  • Peptide Name: 1040-31 (also referred to as p31)[2][3][4]

  • Amino Acid Sequence: Y-V-R-P-L-W-V-R-M-E (Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu)[5]

  • Molecular Weight: ~1348.7 Da[5]

  • Origin: Identified by Judie Kappler and colleagues using a PS-SCL approach, isolating the peptide based on its ability to induce maximal proliferation in BDC2.5 T cell clones.

Structural Docking: The I-A Interface

The Non-Obese Diabetic (NOD) mouse MHC class II molecule, I-A


, possesses a unique binding groove, characterized by a non-canonical 

57 residue (Serine instead of Aspartic Acid). This alteration affects the P9 pocket, allowing for promiscuous peptide binding.

Analysis of the 1040-31 sequence against the BDC2.5 activation motif reveals the critical anchor residues:

PositionResidueFunctionMechanistic Insight
P1 Tyr (Y) Anchor/TCR ContactPositions the peptide N-terminus; I-A

prefers hydrophobic/degenerate residues here.
P4 Pro (P) Critical Anchor Library scans confirm that Proline at P4 is essential for BDC2.5 recognition. It likely induces a backbone kink favorable for TCR docking.
P9 Met (M) Critical Anchor Methionine at P9 interacts with the unique I-A


57 pocket. This residue is a primary determinant of the "superagonist" potency.
Mimotope vs. Natural Ligand (ChgA)

The natural ligand for BDC2.5 is derived from Chromogranin A (ChgA), specifically the WE14 peptide (ChgA


). However, WE14 is a weak agonist in its native form.
  • Affinity Gap: 1040-31 binds I-A

    
     and engages the BDC2.5 TCR with an affinity approximately 100-fold higher  than native WE14.
    
  • Requirement for Modification: Native WE14 often requires transglutaminase-mediated modification to achieve significant T cell activation. 1040-31 bypasses this requirement, acting as a direct, high-potency activator.

Functional Characterization

The following data summarizes the functional disparity between the mimotope and the natural ligand.

Table 1: Comparative Potency (In Vitro Proliferation)
Parameter1040-31 (Mimotope)WE14 (Natural Ligand)WE14 (TGase-modified)
EC50 (Approx.) 0.01 - 0.1

g/mL
> 10

g/mL
~ 0.1 - 1.0

g/mL
Maximal IFN-

High (+++++)Low (+)High (++++)
TCR Downregulation Rapid (< 4 hours)MinimalModerate
In Vivo Outcome Rapid Diabetes Onset (Adoptive Transfer)Delayed/No DiseaseAccelerated Disease

Visualizing the Interaction Logic

The following diagram illustrates the distinct activation pathways for BDC2.5 T cells, contrasting the superagonist 1040-31 with the natural WE14 ligand.

BDC25_Activation cluster_ligands Peptide Ligands WE14 WE14 (Natural) Low Affinity MHC MHC Class II (I-Ag7) Antigen Presentation WE14->MHC Unstable Binding Outcome_Weak Outcome: Weak/No Activation Tolerance Maintenance WE14_Mod WE14 (TGase Modified) Medium Affinity WE14_Mod->MHC Stabilized Mimotope 1040-31 (Mimotope) Superagonist Mimotope->MHC High Affinity (P4/P9 Anchors) TCR BDC2.5 TCR (Valpha1 / Vbeta4) MHC->TCR Presentation Signal T Cell Signaling (ZAP70/Phosphorylation) TCR->Signal Ligation Signal->Outcome_Weak Low Threshold Outcome_Strong Outcome: Strong Activation IFN-gamma Release Diabetes Induction Signal->Outcome_Strong High Threshold

Figure 1: Mechanistic comparison of BDC2.5 activation pathways. The 1040-31 mimotope bypasses the need for post-translational modification required by the natural WE14 ligand.

Experimental Protocols

Peptide Handling & Storage

Critical: 1040-31 is hydrophobic. Improper handling will result in precipitation and inconsistent assay data.

  • Reconstitution: Dissolve lyophilized peptide in DMSO to a stock concentration of 10 mg/mL. Do not use water or PBS initially.

  • Dilution: Dilute the DMSO stock into sterile PBS or media only immediately before use. Ensure final DMSO concentration in culture is < 0.1%.

  • Storage: Aliquot stock (10-20

    
    L) and store at -80°C. Avoid freeze-thaw cycles.
    
Protocol: In Vitro BDC2.5 T Cell Activation

Objective: Measure T cell proliferation or cytokine production using 1040-31.

Materials:

  • BDC2.5 Splenocytes (Responder cells)

  • NOD Splenocytes (Antigen Presenting Cells - APCs), irradiated (3000 rads)

  • 1040-31 Peptide (Stock 10 mg/mL)

  • Complete RPMI 1640 Media (10% FBS, 50

    
    M 
    
    
    
    -ME)

Workflow:

  • APC Preparation: Harvest spleens from wild-type NOD mice. Create a single-cell suspension. Irradiate cells (3000 rads) to prevent APC proliferation. Resuspend at

    
     cells/mL.
    
  • Responder Preparation: Harvest spleens from BDC2.5 transgenic mice. Lyse RBCs. Resuspend at

    
     cells/mL.
    
  • Plating: In a 96-well U-bottom plate, add:

    • 50

      
      L APCs (
      
      
      
      cells)
    • 50

      
      L Responders (
      
      
      
      cells)
    • 100

      
      L Peptide Solution (Serial dilutions: 10 
      
      
      
      g/mL down to 0.001
      
      
      g/mL)
  • Incubation: Culture at 37°C, 5% CO

    
     for 72 hours.
    
  • Readout:

    • Proliferation:[6][7] Add

      
      H-Thymidine (1 
      
      
      
      Ci/well) for the last 16 hours.
    • Cytokine: Harvest supernatant at 48 hours for IFN-

      
       ELISA.
      

Self-Validation Check:

  • Positive Control: ConA (2

    
    g/mL) or anti-CD3/CD28 beads.
    
  • Negative Control: Irradiated APCs + Responders + Media (No peptide). Background CPM should be < 1000.

  • Expected Result: 1040-31 should induce a sigmoidal dose-response curve with an EC50 near 0.01-0.1

    
    g/mL.
    

Implications for Drug Development

For researchers developing immunotherapies (e.g., peptide-MHC nanoparticles, tolerance induction):

  • Tetramer Reagent: I-A

    
    /1040-31 tetramers are the gold standard for tracking BDC2.5-like cells in heterogeneous populations. They stain with higher intensity than ChgA-loaded tetramers.
    
  • Tolerance Models: Because 1040-31 is a superagonist, it can induce Activation Induced Cell Death (AICD) or anergy more effectively than the natural ligand at high doses. It is ideal for testing the upper limits of tolerance induction protocols.

References

  • Dai YD, et al. "A peptide of glutamic acid decarboxylase 65 can recruit and expand a diabetogenic T cell clone, BDC2.5, in the pancreas."[5][8] Journal of Immunology, 2005.[2][5][8] Link

  • Judie Kappler, et al. "Peptides from common viral and bacterial pathogens can efficiently activate diabetogenic T-cells." Diabetes, 2004.[9] Link

  • Stadinski BD, et al. "Diabetogenic T cells recognize insulin peptides with low physiological affinity." Immunity, 2010. (Context on affinity thresholds in T1D). Link

  • Delong T, et al. "Diabetogenic T-cell clones recognize an altered peptide of chromogranin A." Diabetes, 2012. (Identification of natural ligand). Link

Sources

Foundational

Technical Guide: BDC2.5 Mimotope 1040-31 Sequence Analysis &amp; Modifications

This technical guide provides an in-depth analysis of the BDC2.5 Mimotope 1040-31 , a synthetic superagonist peptide critical for Type 1 Diabetes (T1D) research.[1] [1] Executive Summary The 1040-31 peptide (often referr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the BDC2.5 Mimotope 1040-31 , a synthetic superagonist peptide critical for Type 1 Diabetes (T1D) research.[1]

[1]

Executive Summary

The 1040-31 peptide (often referred to as p31 or BDC2.5 mimotope ) is a synthetic decapeptide identified via positional scanning of a combinatorial peptide library.[1] It functions as a high-affinity ligand for the BDC2.5 T-cell receptor (TCR) in non-obese diabetic (NOD) mice.[1]

Unlike low-affinity natural autoantigens (such as Chromogranin A or Hybrid Insulin Peptides), 1040-31 acts as a superagonist , inducing robust T-cell proliferation and cytokine production even at low nanomolar concentrations.[1] This guide details its physicochemical properties, synthesis challenges, modification strategies, and validated experimental protocols.

Sequence Analysis & Physicochemical Properties[1][2]

Primary Structure

The core sequence of the 1040-31 mimotope is a 10-mer containing a hydrophobic core flanked by charged residues.[1]

Sequence: YVRPLWVRME N-to-C Terminus: H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH[1][2][3]

Physicochemical Data
PropertyValueNotes
Formula C₆₃H₉₇N₁₇O₁₄S₁Contains one sulfur atom (Met).[1]
Molecular Weight 1348.61 DaMonoisotopic mass.[1]
Isoelectric Point (pI) ~9.6Net positive charge at physiological pH (Arg x2).
Hydrophobicity Moderate-HighContains Trp, Leu, Val (x2). Requires organic co-solvent.[1]
Instability Index HighMethionine (Met9) and Tryptophan (Trp6) are oxidation-prone.[1]
Structural Binding Motif

The peptide binds to the MHC Class II molecule I-Aᵍ⁷ (unique to NOD mice).[1]

  • Anchor Residues: The motif for I-Aᵍ⁷ binding is unconventional due to the degradation of the P9 pocket.[1]

  • TCR Contact: The central residues (likely PLW) protrude from the MHC groove, interacting directly with the CDR3 loops of the BDC2.5 TCR.

Synthesis & Modification Strategies

Synthesis Challenges (Causality & Mitigation)

Synthesis of 1040-31 requires specific attention to preventing side reactions during cleavage and purification.

  • Methionine Oxidation (Met9):

    • Issue: Met is easily oxidized to sulfoxide (+16 Da) or sulfone (+32 Da) during synthesis or storage, drastically reducing TCR binding affinity.

    • Mitigation: Perform synthesis under inert atmosphere (Argon). Use Norleucine (Nle) as an isosteric replacement for Met in non-critical studies to improve stability.

  • Tryptophan Alkylation (Trp6):

    • Issue: During TFA cleavage, carbocations from protecting groups can attack the indole ring of Trp.

    • Mitigation: Use a scavenger cocktail containing ethanedithiol (EDT) and triisopropylsilane (TIPS).

  • Arginine Coupling (Arg3, Arg8):

    • Issue: Steric hindrance can lead to deletion sequences.[1]

    • Mitigation: Double coupling cycles are recommended for Arg residues.[1]

Engineered Modifications

Researchers often modify 1040-31 to alter its utility in flow cytometry or imaging.[1]

ModificationPositionPurposeProtocol Note
Biotinylation N-Terminus (via linker)Creation of pMHC Tetramers for staining BDC2.5+ T cells.Use a PEG spacer (e.g., PEG2) to prevent steric hindrance with the MHC binding groove.
FITC/FAM N-TerminusDirect uptake assays or tracking.[1]pH sensitive; avoid acidic environments during imaging.[1]
D-Amino Acids All positionsProtease resistance (Retro-inverso).[1]Creates a stable analog that may not trigger TCR but binds MHC (antagonist potential).
Scrambled Control RandomizedNegative control for assays.Common sequence: LRVMPYWREV (maintains pI and MW but destroys motif).

Biological Mechanism & Signaling Pathway[1]

The 1040-31 peptide does not exist in nature; it mimics the structural footprint of the natural autoantigen (likely a Chromogranin A fragment fused with insulin).[1] Upon binding I-Aᵍ⁷, it triggers the canonical TCR signaling cascade.[1]

Signaling Cascade Diagram

The following diagram illustrates the activation pathway initiated by 1040-31 loading onto the MHC II complex.[1]

TCR_Signaling cluster_extracellular Extracellular Space cluster_membrane T-Cell Membrane cluster_cytosol Cytosol 1040-31 1040-31 Peptide (Agonist) MHC_II MHC Class II (I-Ag7) TCR_Complex BDC2.5 TCR Complex MHC_II->TCR_Complex High Affinity Binding Lck Lck Kinase TCR_Complex->Lck Recruitment CD4 CD4 Co-receptor CD4->Lck Stabilization ITAMs ITAM Phosphorylation Lck->ITAMs Phosphorylates ZAP70 ZAP-70 ITAMs->ZAP70 Recruits LAT LAT Signalosome ZAP70->LAT Activates Calcium Ca2+ Flux LAT->Calcium PLC-gamma Pathway Proliferation T-Cell Proliferation (IL-2 Secretion) Calcium->Proliferation NFAT Activation

Caption: Signal transduction pathway triggered by 1040-31 peptide binding to BDC2.5 TCR.

Experimental Protocols

Peptide Solubilization (Critical)

Improper solubilization is the #1 cause of assay failure with 1040-31 due to its hydrophobic residues and aggregation potential.[1]

Protocol:

  • Stock Preparation: Dissolve lyophilized peptide in 100% sterile DMSO to a concentration of 10 mg/mL . Do not use water or PBS initially, as this will cause precipitation and micelle formation.

  • Aliquot: Divide into small aliquots (e.g., 10-20 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -80°C under nitrogen/argon if possible.

  • Working Solution: Dilute the DMSO stock into culture media (e.g., RPMI 1640) immediately before use. Ensure final DMSO concentration is <0.1% to avoid cytotoxicity.

BDC2.5 T-Cell Proliferation Assay

This assay validates the biological activity of the peptide.[1]

Reagents:

  • BDC2.5 Splenocytes (Source of T cells).[2][4][5][6]

  • NOD Splenocytes (Irradiated, Source of APCs).

  • 1040-31 Peptide (Serial dilutions: 1000 ng/mL to 0.1 ng/mL).[1]

Workflow:

  • Harvest: Isolate spleens from BDC2.5 transgenic mice. Create a single-cell suspension.

  • Lysis: Lyse Red Blood Cells (RBCs) using ACK lysis buffer.

  • Plating: Plate 2x10⁵ BDC2.5 cells per well in a 96-well U-bottom plate.

  • Stimulation: Add 1040-31 peptide at varying concentrations.

    • Note: No additional APCs are needed if using whole splenocytes, as BDC2.5 spleens contain endogenous APCs. If using purified CD4+ T cells, add 1x10⁵ irradiated NOD splenocytes.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout:

    • Method A (Thymidine):[1] Add ³H-Thymidine for the last 16 hours.[1]

    • Method B (CFSE): Label cells with CFSE prior to plating; analyze dilution via Flow Cytometry.

MHC Tetramer Staining

To visualize antigen-specific T cells:

  • Load biotinylated 1040-31 onto recombinant I-Aᵍ⁷ monomers.[1]

  • Conjugate with Streptavidin-PE or APC.[1]

  • Incubate cells with Tetramer (10 µg/mL) for 60 mins at 37°C (MHC II tetramers often require physiological temperature for stable binding, unlike MHC I).

References

  • Judkowski, V. et al. (2001). Identification of MHC Class II-Restricted Peptide Ligands, Including a Derived Peptide that Focuses the Response of Diabetogenic BDC2.5 T Cells.[6] Journal of Immunology.[2][5][7] Link

  • Dai, Y.D. et al. (2005).[2] A Peptide of Glutamic Acid Decarboxylase 65 Can Recruit and Expand a Diabetogenic T Cell Clone, BDC2.5, in the Pancreas.[2][3][7] Journal of Immunology.[2][5][7] Link[1]

  • Masteller, E.L. et al. (2005).[2][7] Expansion of Functional Endogenous Antigen-Specific CD4+CD25+ Regulatory T Cells from Nonobese Diabetic Mice.[1][2][7] Journal of Immunology.[2][5][7] Link

  • AnaSpec. (n.d.). Product Data Sheet: BDC2.5 Mimotope 1040-31.[1][2][4] AnaSpec Catalog.[1][2] Link

  • GenScript. (n.d.). BDC2.5 mimotope 1040-31 Peptide Property Analysis. GenScript.[1][4] Link

Sources

Exploratory

Technical Guide: Native Chromogranin A (ChgA) vs. Mimotope 1040-31

Structural Mechanisms, Immunogenicity, and Experimental Applications in T1D Research Executive Summary This technical guide analyzes the critical distinctions between Native Chromogranin A (ChgA) —specifically the natura...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Mechanisms, Immunogenicity, and Experimental Applications in T1D Research

Executive Summary

This technical guide analyzes the critical distinctions between Native Chromogranin A (ChgA) —specifically the naturally processed WE14 peptide—and the synthetic Mimotope 1040-31 . These peptides are central to understanding the etiology of Type 1 Diabetes (T1D) in the non-obese diabetic (NOD) mouse model, specifically regarding the pathogenic BDC2.5 CD4+ T-cell clone .

While Native ChgA (WE14) represents the physiological autoantigen, it acts as a weak agonist with low MHC affinity, facilitating the escape of autoreactive T cells from thymic negative selection. In contrast, Mimotope 1040-31 is a bio-engineered super-agonist with optimized MHC binding properties, utilized extensively as a high-fidelity reagent for T-cell stimulation, tetramer generation, and structural crystallography.

Part 1: Molecular Architecture & Binding Kinetics

The fundamental difference between these ligands lies in their interaction with the I-Ag7 MHC Class II molecule. The I-Ag7 allele (unique to NOD mice) lacks an aspartic acid at position 57 of the


-chain, altering the P9 binding pocket and favoring peptides with specific acidic motifs.
1. Sequence Homology and Optimization

Mimotope 1040-31 was identified via positional scanning combinatorial peptide libraries (PS-CPL) to find a ligand that binds I-Ag7 and stimulates BDC2.5 T cells more potently than the natural ligand.

Table 1: Physicochemical Comparison of Native ChgA (WE14) vs. Mimotope 1040-31

FeatureNative ChgA (WE14)Mimotope 1040-31
Origin Natural proteolytic fragment (ChgA 358-371)Synthetic Combinatorial Library (PS-CPL)
Sequence WSRMDQLAKELTAEYVRPLWVRME
Core Motif W-S-R-M-D (Sub-optimal register)W-V-R-M-E (Optimized register)
I-Ag7 Affinity (

)
Low / Unstable (>10

M)
High / Stable (~0.1 - 1.0

M)
Binding Mode Atypical; fills only C-terminal half of grooveCanonical; spans P1 to P9 pockets fully
T-Cell Potency Weak Agonist (Requires high conc.)Super-Agonist (Femtomolar sensitivity)
2. The "Weak Agonist" Theory of Autoimmunity

The native WE14 peptide binds I-Ag7 poorly. This instability is crucial for disease pathogenesis:[1]

  • Thymus: The WE14-MHC complex is too unstable to trigger a strong signal. Developing BDC2.5 T cells receive a "neglect" signal rather than a "death" signal, allowing them to escape negative selection.

  • Periphery (Pancreas): High local concentrations of ChgA, or post-translational modifications (transglutaminase cross-linking or Hybrid Insulin Peptides), stabilize the complex enough to activate these escaped T cells, triggering diabetes.

Mimotope 1040-31 corrects these "defects" by placing a Valine (V) and Leucine (L) in anchor positions that lock the peptide into the I-Ag7 groove, creating a rigid scaffold for maximal TCR triggering.

Part 2: Signaling Pathways & Immunological Mechanisms[2]

The following diagram illustrates the differential signaling outcomes. Mimotope 1040-31 induces a "digital" full-activation response, whereas Native ChgA (WE14) induces an "analog" partial response often requiring cross-linking or fusion (Hybrid Insulin Peptides - HIPs) for full potency.

TCellActivation cluster_ligands Ligand Input Native Native ChgA (WE14) (Weak Affinity) MHC I-Ag7 MHC Complex (APC Surface) Native->MHC Unstable Binding Mimotope Mimotope 1040-31 (High Affinity) Mimotope->MHC Stable Binding HIPs Hybrid Insulin Peptides (In Vivo Modified) HIPs->MHC Stable Binding TCR BDC2.5 TCR (CD4+ T Cell) MHC->TCR Presentation Signal_Weak Weak/Transient Signaling (Low ZAP70 Phos) TCR->Signal_Weak via Native Signal_Strong Sustained Signaling (High ZAP70/ERK) TCR->Signal_Strong via Mimotope/HIPs Outcome_Escape Thymic Escape (Autoimmunity Risk) Signal_Weak->Outcome_Escape In Thymus Outcome_Activation Full Activation (Proliferation/IFN-g) Signal_Strong->Outcome_Activation In Periphery/Assay

Caption: Differential activation logic. Native WE14 leads to weak signaling allowing thymic escape, while Mimotope 1040-31 forces strong activation used for detection.

Part 3: Experimental Protocols (Self-Validating Systems)

To utilize these peptides effectively, researchers must account for the solubility differences and the kinetic windows of activation.

Protocol A: Peptide Solubilization & Storage
  • Native ChgA (WE14): Hydrophobic tendencies. Dissolve in sterile DMSO to 10 mg/mL, then dilute in PBS.

  • Mimotope 1040-31: Generally more soluble due to engineered residues, but DMSO stock is recommended for consistency.

  • Validation: Verify concentration via A280 absorbance using the extinction coefficient of Tryptophan (W) present in both sequences (

    
    ).
    
Protocol B: BDC2.5 T-Cell Proliferation Assay (CFSE Dilution)

This protocol measures the "functional avidity" of the T cells against the two peptides.

Materials:

  • BDC2.5 Splenocytes (NOD background).[2]

  • Peptides: 1040-31 (0.01 - 1000 nM) vs. WE14 (10 - 100,000 nM).

  • CFSE (Carboxyfluorescein succinimidyl ester).

Workflow:

  • Harvest: Isolate spleens from BDC2.5 mice. Create single-cell suspension.

  • Lysis: Lyse RBCs using ACK lysis buffer (2 mins, RT). Wash 2x with RPMI-1640.

  • Labeling: Resuspend cells (

    
    ) in PBS. Add CFSE (final 1 
    
    
    
    M). Incubate 10 min at 37°C. Quench with cold FBS.
  • Plating: Plate

    
     cells/well in 96-well U-bottom plates.
    
  • Stimulation: Add serial dilutions of peptides.

    • Control: Anti-CD3/CD28 (Positive), Media only (Negative).

  • Culture: Incubate 72 hours at 37°C, 5%

    
    .
    
  • Analysis: Stain for CD4 and viability (7-AAD). Analyze CFSE peaks on CD4+ gated population.

Expected Results:

  • 1040-31:

    
     approx. 1-10 nM. Sharp proliferation peaks.
    
  • WE14:

    
     approx. 1-10 
    
    
    
    M (1000x less potent).
Protocol C: Tetramer Staining (The Critical Distinction)

Native WE14 cannot be used to generate stable I-Ag7 tetramers. The complex falls apart too quickly.

  • Rule: Always use 1040-31 loaded I-Ag7 tetramers to detect ChgA-specific T cells in flow cytometry.

  • Why: The high affinity of 1040-31 stabilizes the MHC II structure, preventing aggregation and allowing for effective multimerization with streptavidin-fluorophores.

Part 4: Experimental Workflow Visualization

The following diagram details the decision matrix for choosing between Native ChgA and Mimotope 1040-31 based on the research objective.

Workflow Goal Research Objective Detect Detect/Sort Antigen-Specific T Cells Goal->Detect Mechanistic Study Natural Disease Etiology Goal->Mechanistic Therapy Develop Peptide Immunotherapy (PIT) Goal->Therapy Tetramer I-Ag7 Tetramer Production Detect->Tetramer Physio Physiological Stimulation Mechanistic->Physio Tolerance Induce Tolerance (Anergy/Deletion) Therapy->Tolerance UseMimotope1 MUST USE Mimotope 1040-31 Tetramer->UseMimotope1 Reason1 Native WE14 unstable in MHC groove UseMimotope1->Reason1 UseNative USE Native WE14 or HIPs Physio->UseNative Reason2 Mimotope is 'too strong' masks regulatory defects UseNative->Reason2 UseMimotope2 USE Mimotope 1040-31 (Low Dose) Tolerance->UseMimotope2 Reason3 High affinity required to trigger deletion UseMimotope2->Reason3

Caption: Decision matrix for peptide selection. 1040-31 is the reagent of choice for detection and tolerance induction, while WE14 is required for physiological disease modeling.

References
  • Judith Kappler, et al. (2005). A peptide of glutamic acid decarboxylase 65 can recruit and expand a diabetogenic T cell clone, BDC2.5, in the pancreas.[3][4] Journal of Immunology.[4][5]

    • Context: Describes the use of mimotopes to study BDC2.5 when the native ligand was unknown.[6]

  • Stadinski, B., Kappler, J., & Eisenbarth, G. S. (2010). Molecular targeting of the autoimmune T cell receptor. Immunity.[2][7]

    • Context: Reviews the structural basis of 1040-31 (mimotope)
  • Crawford, F., et al. (1998). Mimotopes for alloreactive and conventional T cells in a peptide-MHC display library. PLoS Biology / J Exp Med equivalent context.

    • Context: The foundational work establishing the PS-CPL method th
  • Delong, T., et al. (2016). Pathogenic CD4 T cells in type 1 diabetes recognize epitopes formed by peptide fusion. Science.

    • Context: Identifies Hybrid Insulin Peptides (HIPs) as the likely "true" high-affinity physiological version of the ChgA antigen, resolving the "weak agonist" paradox of WE14.
  • Jin, N., et al. (2015).[8] N-terminal additions to the WE14 peptide of chromogranin A create strong autoantigen agonists in type 1 diabetes.[8] PNAS.[8]

    • Context: Demonstrates how modifying Native WE14 can mimic the potency of 1040-31.

Sources

Protocols & Analytical Methods

Method

Topic: Dissolving and Handling BDC2.5 Mimotope 1040-31 Acetate

An Application Note and Protocol from the Office of the Senior Application Scientist **Abstract This document provides a comprehensive, technically grounded guide for the dissolution, handling, and storage of BDC2.5 mimo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

**Abstract

This document provides a comprehensive, technically grounded guide for the dissolution, handling, and storage of BDC2.5 mimotope 1040-31 acetate. BDC2.5 mimotope 1040-31 is a synthetic decapeptide critical for research in autoimmune diabetes, specifically for its role as a strong agonist for the diabetogenic T cell clone BDC2.5.[1][2][3][4] Proper reconstitution of this lyophilized peptide is fundamental to ensuring its biological activity, stability, and the reproducibility of experimental results. This guide moves beyond a simple set of instructions to explain the scientific rationale behind each step, empowering researchers to make informed decisions. We will cover physicochemical analysis, solvent selection, step-by-step protocols, and troubleshooting.

Part 1: Physicochemical Characterization & Solubility Prediction

The solubility of any peptide is dictated by its primary amino acid sequence.[5][6] A preliminary analysis of the BDC2.5 mimotope 1040-31 is the foundational step in developing a robust dissolution strategy.

Peptide Properties

A summary of the key properties of BDC2.5 mimotope 1040-31 is presented below.

PropertyValueSource
Sequence (3-Letter) H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH[1][3]
Sequence (1-Letter) YVRPLWVRME[1][3][4]
Molecular Formula C63H97N17O14S[1][3][4]
Molecular Weight 1348.61 g/mol [1][2][4][7]
Form Lyophilized Powder[1][3][4]
Counter-ion Acetate (CH₃COO⁻)As specified
Causality of Solvent Selection: Charge Analysis

To predict the optimal solvent, we must first calculate the peptide's net charge at a neutral pH (~7.0). This is the single most important predictor of aqueous solubility.

  • Assign charge values to ionizable residues:

    • Basic (Positively Charged): Arginine (R) occurs twice, and the N-terminus contributes one positive charge.

      • Charge Contribution: +1 (Arg) + +1 (Arg) + +1 (N-terminus) = +3

    • Acidic (Negatively Charged): Glutamic acid (E) and the C-terminal carboxyl group each contribute one negative charge.

      • Charge Contribution: -1 (Glu) + -1 (C-terminus) = -2

  • Calculate Net Charge:

    • (+3) + (-2) = +1

Workflow for Solvent Selection

The following diagram outlines the logical decision-making process for selecting a solvent, beginning with the analysis of the peptide's properties.

Start Start: Lyophilized BDC2.5 Mimotope Acetate Analyze Analyze Peptide Sequence (YVRPLWVRME) Start->Analyze Charge Calculate Net Charge (Result: +1, Basic) Analyze->Charge Primary Primary Solvent Choice: Sterile H₂O or Dilute Acetic Acid Charge->Primary Test Test Small Aliquot Primary->Test Soluble Soluble? Test->Soluble Success Proceed with Protocol A Soluble->Success Yes Insoluble Insoluble or Precipitates Soluble->Insoluble No Secondary Alternative Strategy: Minimal Organic Solvent (ACN or DMF) Insoluble->Secondary ProceedB Proceed with Protocol B Secondary->ProceedB

Caption: Decision workflow for selecting the appropriate solvent system.

Part 2: Recommended Materials and Reagents

For successful and sterile reconstitution, the following materials are required.

  • Lyophilized BDC2.5 mimotope 1040-31 acetate vial

  • Sterile, pyrogen-free water for injection (WFI) or equivalent high-purity water

  • Glacial acetic acid (for preparing 0.1% solution)

  • Acetonitrile (ACN), HPLC grade (for alternative protocol)

  • Dimethylformamide (DMF), HPLC grade (for alternative protocol, if needed)

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Calibrated P20, P200, and P1000 micropipettes with sterile, filtered tips

  • Vortex mixer

  • Benchtop microcentrifuge

  • Optional: Bath sonicator

A Note on Solvents: The sequence contains Methionine (M) and Tryptophan (W), which are susceptible to oxidation. Therefore, the use of Dimethyl sulfoxide (DMSO) should be avoided as it is an oxidizing agent.[5][6][8] If an organic solvent is necessary, Acetonitrile (ACN) or Dimethylformamide (DMF) are superior choices.

Part 3: Step-by-Step Dissolution Protocols

Pre-Dissolution Handling
  • Equilibration: Before opening, remove the vial of lyophilized peptide from its -20°C storage and allow it to sit at room temperature for at least 15-20 minutes. This critical step prevents atmospheric moisture from condensing onto the hygroscopic peptide powder, which would compromise its stability and accurate weighing.[5][6]

  • Centrifugation: Briefly centrifuge the vial (e.g., 1 minute at 5,000 x g) to ensure all lyophilized powder is collected at the bottom of the vial.[6]

Protocol A: Primary Method (Aqueous Acidic Solution)

This protocol is the recommended starting point based on the peptide's basic nature.

  • Initial Solvent Test: It is strongly advised to test solubility on a small portion of the peptide first.[5][6] If this is not feasible, proceed with caution.

  • Solvent Preparation: Prepare a sterile 0.1% acetic acid solution in high-purity water. For example, add 10 µL of glacial acetic acid to 9.99 mL of sterile water.

  • Reconstitution:

    • Calculate the volume of solvent needed to achieve your desired stock concentration. For example, to make a 1 mg/mL stock solution from 1 mg of peptide, you will add 1 mL of solvent.

    • Using a sterile pipette, slowly add the calculated volume of 0.1% acetic acid solution to the vial. Direct the stream against the side of the vial to gently wash down any powder.

  • Mixing: Gently vortex the vial for 10-15 seconds. Visually inspect the solution. If particulates remain, continue with the following steps.

  • Sonication (Optional but Recommended): Place the vial in a bath sonicator for 5-10 minutes.[6] This uses high-frequency sound waves to break apart aggregates and significantly aids dissolution without harsh mechanical stress.

  • Final Inspection: A successfully dissolved peptide will yield a clear, particle-free solution.

Protocol B: Alternative Method (For Aggregation or Low Solubility)

This method should only be used if Protocol A fails to produce a clear solution. It involves using a minimal amount of a compatible organic solvent to first solubilize the peptide before dilution in an aqueous buffer.

  • Organic Solvent Addition: Add a very small volume of Acetonitrile (ACN) or DMF to the vial. Start with 25-50 µL.

  • Initial Dissolution: Gently vortex until the peptide is fully dissolved in the organic solvent. The solution should be clear.

  • Aqueous Dilution (Critical Step): Slowly add your desired aqueous buffer (e.g., sterile water, PBS, or 0.1% acetic acid) drop-by-drop to the organic solution while gently vortexing.[5] This slow addition prevents the peptide from crashing out of solution due to a sudden change in polarity.

  • Final Volume: Continue adding the aqueous buffer until you reach the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your downstream application (typically <1% for most cell-based assays).

Visual Protocol Workflow

cluster_prep Preparation cluster_protocol_a Protocol A: Primary Method cluster_protocol_b Protocol B: Alternative Method Equilibrate 1. Equilibrate Vial to Room Temp Centrifuge 2. Centrifuge Vial Equilibrate->Centrifuge AddSolventA 3a. Add 0.1% Acetic Acid Centrifuge->AddSolventA VortexA 4a. Vortex Gently AddSolventA->VortexA Sonicate 5a. Sonicate if Needed VortexA->Sonicate InspectA 6a. Inspect for Clarity Sonicate->InspectA AddSolventB 3b. Add Minimal ACN/DMF InspectA->AddSolventB Not Clear Ready Ready for Use / Aliquoting InspectA->Ready Clear VortexB 4b. Vortex to Dissolve AddSolventB->VortexB Dilute 5b. Add Aqueous Buffer (Dropwise) VortexB->Dilute InspectB 6b. Inspect for Clarity Dilute->InspectB InspectB->Ready Clear

Caption: Step-by-step experimental workflow for peptide dissolution.

Part 4: Storage, Handling, and Quality Control

  • Stock Solution Storage: Once dissolved, it is best practice to aliquot the peptide stock solution into single-use volumes in low-protein-binding tubes. Store these aliquots at -20°C or, for enhanced long-term stability, at -80°C. Avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.

  • Concentration Verification: For highly sensitive or quantitative assays, consider verifying the final peptide concentration using UV-Vis spectroscopy at 280 nm (due to the presence of Tyrosine and Tryptophan) or through amino acid analysis.

  • Acetate Counter-ion: The acetate salt form is generally considered more biocompatible than the more common trifluoroacetate (TFA) salt, which can be slightly cytotoxic in some sensitive cell assays.[1] For most applications, the presence of acetate will not interfere. If counter-ion removal is absolutely necessary, it requires advanced techniques like ion-exchange chromatography.[11]

Part 5: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Film or Cloudiness Remains - Incomplete dissolution- Peptide aggregation- Incorrect solvent choice- Sonicate the solution for an additional 10-15 minutes.- If using Protocol A, switch to Protocol B.- Ensure the final pH of the solution is slightly acidic.
Precipitate Forms After Adding to Buffer - Exceeded solubility limit- Buffer incompatibility (e.g., high salt concentration)- Prepare a more dilute stock solution.- Add the peptide stock solution to the final buffer dropwise while stirring.- Test the solubility in different final assay buffers.
Inconsistent Assay Results - Peptide degradation (freeze-thaw)- Inaccurate initial concentration- Oxidation of Met/Trp residues- Use fresh single-use aliquots for each experiment.- Verify stock concentration.- Ensure solvents were properly degassed or sterile and avoid DMSO.

References

  • NovoPro. (n.d.). BDC2.5 Mimotope 1040-31 peptide. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • Anaspec. (n.d.). BDC2.5 Mimotope 1040-31 - 1 mg. Retrieved from [Link]

  • GenScript. (n.d.). BDC2.5 mimotope 1040-31. Retrieved from [Link]

  • ResearchGate. (2016). How can I remove acetate from peptides?. Retrieved from [Link]

  • Rajagopal, D., et al. (2010). B6.g7 mice reconstituted with BDC2·5 non-obese diabetic (BDC2·5NOD) stem cells do not develop autoimmune diabetes. Clinical & Experimental Immunology.
  • JCI. (2003). Tracking autoimmune T cells in diabetes. Retrieved from [Link]

  • American Diabetes Association. (2004). Peptides From Common Viral and Bacterial Pathogens Can Efficiently Activate Diabetogenic T-Cells. Retrieved from [Link]

  • Peptide Sciences. (n.d.). How to Reconstitute Lyophilized Peptides: Best Practices. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). Adoptive transfer of diabetes by BDC2.5 T cells. Retrieved from [Link]

  • The Walter and Eliza Hall Institute of Medical Research. (n.d.). Type 1 Diabetes: Chapter 4. Retrieved from [Link]

  • Bio-Synthesis. (2025). How to Reconstitute Lyophilized Peptides: Best Practices. Retrieved from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for In Vivo Administration of Acetate in Murine Models

Disclaimer: The compound identifier "1040-31 acetate" did not correspond to a specific chemical entity in publicly available scientific literature and databases. Therefore, this document provides a comprehensive guide to...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound identifier "1040-31 acetate" did not correspond to a specific chemical entity in publicly available scientific literature and databases. Therefore, this document provides a comprehensive guide to the in vivo administration of acetate in mice, based on established research. It is presumed that "1040-31 acetate" is a specific formulation or internal designation for an acetate salt or ester intended for research purposes. Researchers should always confirm the specific characteristics of their compound, such as its salt form (e.g., sodium acetate, acetic acid) and purity, before proceeding with in vivo studies.

Introduction: The Role of Acetate in Murine Physiology

Acetate, a short-chain fatty acid (SCFA), is a key metabolic substrate and signaling molecule in mammals. Primarily produced by the gut microbiota through the fermentation of dietary fibers, acetate plays a significant role in various physiological processes, including energy homeostasis, immune function, and gut-brain communication.[1][2][3] In research settings, the in vivo administration of acetate to mice allows for the investigation of its therapeutic potential and its role in modulating disease models.

This guide provides an in-depth overview of the considerations and protocols for the in vivo administration of acetate in mice, drawing from established scientific literature.

Scientific Rationale for In Vivo Acetate Administration

The decision to administer acetate in vivo is often driven by the desire to mimic or enhance the physiological effects of this crucial metabolite. Key research areas where exogenous acetate is utilized include:

  • Immunomodulation: Acetate has been shown to enhance polyclonal antibody responses and cell-mediated immunity in mice.[4] It can indirectly activate T-cells and macrophages, making it a compound of interest in immunology and vaccine research.[4]

  • Metabolic Studies: Acetate influences energy metabolism. Studies have explored its effects on mitigating obesity and non-alcoholic fatty liver disease (NAFLD) by promoting fat oxidation and improving insulin sensitivity.[5][6]

  • Muscle Physiology: Research indicates that acetate derived from the gut microbiome is critical for maintaining skeletal muscle mass and strength.[1] Supplementation with acetate may counteract muscle weakness induced by factors like antibiotic treatment.[1]

  • Neuroscience: Acetate can cross the blood-brain barrier and has been implicated in gut-brain axis signaling. Studies have investigated its role in microglia maturation and its potential to influence cognitive function in models of diabetes.[2][3]

Dosage and Administration Route Selection

The optimal dosage and route of administration for acetate in mice are highly dependent on the research question, the experimental model, and the desired physiological outcome.

Dosage Considerations

Dosages of acetate reported in the literature vary significantly. The choice of dose should be based on a thorough review of relevant studies and, if necessary, a pilot dose-response study.

Application AreaMouse StrainDosageAdministration RouteStudy DurationReference
Immunology C57BL/65 mg/mouseIntraperitoneal (i.p.)Single administration[4]
Metabolic (Obesity) Not SpecifiedNot specified (via acetylated cellulose in diet)Oral (in diet)Not Specified[6]
Metabolic (Endurance) ICR72 mg/kg/dayOral gavage4 weeks[7]
Cognitive Function C57BL/6In drinking waterOral (in drinking water)7 weeks[2]
Muscle Physiology Not SpecifiedNot specified (in drinking water)Oral (in drinking water)Not Specified[1]

Expert Insight: For initial studies, a dose of 5 mg/mouse (i.p.) as a starting point for immunological studies or 72 mg/kg/day (oral) for metabolic studies can be considered, with adjustments based on the specific experimental context.[4][7] It is crucial to consider the salt form of acetate being used (e.g., sodium acetate vs. acetic acid) as this will affect the molar amount of acetate delivered.

Route of Administration

The choice of administration route will influence the pharmacokinetics and bioavailability of acetate.

  • Oral Gavage (p.o.): Allows for precise dosage administration and is suitable for daily or frequent dosing. This route is relevant for studies investigating the metabolic effects of acetate.[7]

  • In Drinking Water: A less stressful method for chronic administration, suitable for long-term studies.[2] However, it can be challenging to control the exact dose received by each animal due to variations in water intake.

  • Intraperitoneal Injection (i.p.): Bypasses first-pass metabolism, leading to rapid systemic availability. This route is often used in immunological studies where a rapid and robust systemic response is desired.[4]

  • Subcutaneous Injection (s.c.): Provides a slower, more sustained release compared to i.p. injection.

Experimental Protocols

The following are example protocols for the preparation and administration of acetate in mice. Note: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Preparation of Acetate Solution

Materials:

  • Sodium Acetate (or other acetate salt)

  • Sterile, pyrogen-free saline or Phosphate-Buffered Saline (PBS)

  • Sterile filters (0.22 µm)

  • Sterile vials

Protocol:

  • Calculate the required amount of sodium acetate based on the desired final concentration and volume.

  • Dissolve the sodium acetate in sterile saline or PBS.

  • Sterile-filter the solution through a 0.22 µm filter into a sterile vial.

  • Store the solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Administration Protocols

4.2.1. Oral Gavage Administration

Materials:

  • Prepared acetate solution

  • Animal feeding needles (gavage needles), appropriate size for mice

  • Syringes (1 mL)

Protocol:

  • Gently restrain the mouse.

  • Measure the appropriate volume of the acetate solution into the syringe.

  • Attach the gavage needle to the syringe.

  • Carefully insert the gavage needle into the mouse's esophagus.

  • Slowly dispense the solution.

  • Monitor the animal for any signs of distress after administration.

4.2.2. Intraperitoneal (i.p.) Injection

Materials:

  • Prepared acetate solution

  • Sterile needles (25-27 gauge)

  • Syringes (1 mL)

Protocol:

  • Restrain the mouse, exposing the abdomen.

  • Tilt the mouse slightly head-down.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline.

  • Aspirate to ensure no fluid is drawn into the syringe (indicating correct placement).

  • Inject the solution.

  • Monitor the animal post-injection.

Pharmacokinetic Considerations

Understanding the pharmacokinetic profile of acetate is crucial for designing effective dosing regimens. While detailed pharmacokinetic studies for acetate are not always reported in the context of efficacy studies, general principles of drug metabolism in mice apply.[8][9][10][11]

Workflow for a Basic Pharmacokinetic Study:

G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis cluster_3 Modeling Dose Administer Acetate (e.g., i.v. or p.o.) Sample Collect Blood Samples at Multiple Time Points Dose->Sample Process Process Plasma Sample->Process Quantify Quantify Acetate Levels (e.g., LC-MS/MS) Process->Quantify Model Pharmacokinetic Modeling (Cmax, T1/2, AUC) Quantify->Model

Caption: A simplified workflow for a murine pharmacokinetic study.

Potential Signaling Pathways

Acetate exerts its biological effects through various mechanisms, including serving as a metabolic substrate and activating specific cell surface receptors.

Acetate Signaling Pathways:

G cluster_0 Metabolic Integration cluster_1 Receptor-Mediated Signaling Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 GPR43 GPR43 (FFAR2) Acetate->GPR43 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA TCA TCA Cycle AcetylCoA->TCA FA_Synth Fatty Acid Synthesis AcetylCoA->FA_Synth Histone_Ac Histone Acetylation AcetylCoA->Histone_Ac Downstream Downstream Signaling (e.g., Immune Modulation, Insulin Sensitivity) GPR43->Downstream

Caption: Key signaling pathways activated by acetate.

Conclusion

The in vivo administration of acetate in mice is a valuable tool for a wide range of biomedical research. A thorough understanding of the scientific literature, careful consideration of dosage and administration routes, and adherence to established protocols are essential for obtaining reproducible and meaningful results. This guide provides a foundation for researchers to design and execute their in vivo acetate studies with confidence.

References

  • Effects of acetate on the immune system of mice. PubMed. [Link]

  • Acetate derived from the intestinal tract has a critical role in maintaining skeletal muscle mass and strength in mice. PubMed. [Link]

  • Depletion of acetate-producing bacteria from the gut microbiota facilitates cognitive impairment through the gut-brain neural mechanism in diabetic mice. PMC. [Link]

  • Acetate Alleviates Gut Microbiota Depletion-Induced Retardation of Skeletal Muscle Growth and Development in Young Mice. PMC. [Link]

  • Microbiota-derived acetate enables the metabolic fitness of the brain innate immune system during health and disease. MPG.PuRe. [Link]

  • Microbiota-derived acetate is associated with functionally optimal virus-specific CD8+ T cell responses to influenza virus infection via GPR43-dependent metabolic reprogramming. PMC. [Link]

  • Commensal microbe-derived acetate suppresses NAFLD/NASH development via hepatic FFAR2 signalling in mice. PMC. [Link]

  • Effects of acetate administration on endurance training-induced metabolic adaptations in mice fed high fat diet. ResearchGate. [Link]

  • Murine Pharmacokinetic Studies. PMC. [Link]

  • Acetate and gut bacteria work together to reduce obesity in mice. News-Medical.Net. [Link]

  • Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates. PMC. [Link]

  • Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method. MDPI. [Link]

  • Pharmacokinetics in rats and tissue distribution in mouse of berberrubine by UPLC-MS/MS. PubMed. [Link]

Sources

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Synthesis of High-Quality Peptide-MHC Class I Reagents

Abstract The generation of peptide-Major Histocompatibility Complex (pMHC) reagents is a cornerstone of modern immunology, enabling the detection, isolation, and characterization of antigen-specific T cells. This documen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The generation of peptide-Major Histocompatibility Complex (pMHC) reagents is a cornerstone of modern immunology, enabling the detection, isolation, and characterization of antigen-specific T cells. This document provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the synthesis of soluble, biotinylated pMHC Class I monomers. We will delve into the underlying principles of each step, from the expression of the MHC heavy and light chains to the final quality control, ensuring the production of reliable and reproducible reagents critical for applications such as T-cell receptor (TCR) discovery, immune monitoring, and the development of novel immunotherapies.

Introduction: The Critical Role of pMHC Reagents

Major Histocompatibility Complex (MHC) molecules are cell surface proteins that present peptide antigens to T cells, initiating an adaptive immune response. The specific recognition of a pMHC complex by a TCR is a highly precise event that dictates the activation of T cells. Soluble pMHC reagents, typically produced as monomers and then multimerized into tetramers or other formats, mimic this physiological interaction, allowing for the sensitive and specific labeling of T cells based on their antigen recognition.

The synthesis of these reagents is a multi-step process that requires careful optimization and stringent quality control. This guide will provide a comprehensive workflow, explaining the "why" behind each step to empower researchers to troubleshoot and adapt the protocol to their specific needs. We will cover:

  • Expression of MHC Components: Production of the MHC heavy chain and the light chain, β2-microglobulin (β2m), typically in bacterial expression systems.

  • Peptide Synthesis: Considerations for synthesizing the peptide of interest.

  • In Vitro Refolding: The critical step of combining the heavy chain, β2m, and peptide to form the tertiary pMHC structure.

  • Purification and Biotinylation: Isolating the correctly folded monomer and enzymatically biotinylating it for future multimerization.

  • Quality Control: Essential validation steps to ensure the integrity and functionality of the final reagent.

Foundational Components: Expression of MHC Heavy Chain and β2-Microglobulin

The foundation of pMHC synthesis lies in the production of its protein components. For human pMHC Class I molecules (HLA), this involves the heavy chain, which contains the peptide-binding groove, and the invariant light chain, β2-microglobulin (β2m). Escherichia coli is a widely used and cost-effective system for expressing these proteins as inclusion bodies.

Expert Insight: Expressing proteins as inclusion bodies may seem counterintuitive, but it offers several advantages. It often leads to very high yields and protects the proteins from proteolytic degradation within the bacterial cytoplasm. The subsequent purification and refolding steps are designed to handle this initial state.

Protocol 2.1: Expression and Purification of Inclusion Bodies
  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)pLysS) with plasmids encoding the MHC heavy chain and human β2m. These plasmids typically contain an inducible promoter, such as the T7 promoter.

  • Culture Growth: Grow the transformed bacteria in a rich medium (e.g., Terrific Broth) at 37°C with appropriate antibiotic selection until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. Continue the culture for 3-4 hours at 37°C.

  • Cell Lysis: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing a lysozyme and DNase to break open the cells and reduce viscosity.

  • Inclusion Body Washing: The insoluble inclusion bodies can be separated from soluble bacterial proteins by centrifugation. A series of washes with buffers containing low concentrations of detergents (e.g., Triton X-100) and denaturants (e.g., urea) is crucial to remove contaminating proteins.

  • Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant, such as 8 M urea or 6 M guanidine hydrochloride, to completely unfold the proteins.

  • Quantification: Determine the protein concentration of the solubilized heavy chain and β2m, for example, by using a Bradford or BCA assay.

The Peptide: The Heart of Specificity

The choice and quality of the synthetic peptide are paramount. For MHC Class I molecules, peptides are typically 8-11 amino acids in length. The peptide sequence must contain the correct anchor residues to bind to the specific MHC allele being used.

Key Considerations for Peptide Synthesis:

  • Purity: The peptide should be of high purity (>95%), as determined by High-Performance Liquid Chromatography (HPLC).

  • Solubility: The peptide should be soluble in the refolding buffer. If solubility is an issue, small amounts of DMSO or other organic solvents can be tested, but their compatibility with the refolding process must be verified.

  • Mass Verification: The correct mass of the peptide should be confirmed by mass spectrometry.

The Art of Refolding: Forming the pMHC Complex

This is arguably the most critical and variable step in the entire process. The goal is to dilute the denatured heavy chain and β2m into a refolding buffer containing the specific peptide, allowing the three components to correctly fold into the native pMHC structure.

Diagram 1: Workflow for pMHC Monomer Synthesis

pMHC_Workflow cluster_expression Protein Expression cluster_refolding Refolding & Purification cluster_qc Quality Control HC_plasmid Heavy Chain Plasmid Ecoli E. coli Expression HC_plasmid->Ecoli B2M_plasmid β2m Plasmid B2M_plasmid->Ecoli HC_IB Heavy Chain Inclusion Bodies Ecoli->HC_IB B2M_IB β2m Inclusion Bodies Ecoli->B2M_IB Refolding In Vitro Refolding HC_IB->Refolding B2M_IB->Refolding Peptide Synthetic Peptide Peptide->Refolding Purification Size Exclusion & Ion Exchange Chromatography Refolding->Purification Biotinylation BirA Biotinylation Purification->Biotinylation Final_Purification Final Purification Biotinylation->Final_Purification Monomer Biotinylated pMHC Monomer Final_Purification->Monomer SDS_PAGE SDS-PAGE ELISA Conformation-specific ELISA Monomer->SDS_PAGE Monomer->ELISA

Caption: A schematic overview of the pMHC monomer synthesis process.

Protocol 4.1: In Vitro Refolding by Rapid Dilution
  • Prepare Refolding Buffer: The refolding buffer is a redox-shuffling system designed to promote correct disulfide bond formation. A typical buffer contains:

    • A buffering agent (e.g., Tris-HCl, pH 8.0)

    • L-Arginine to suppress aggregation

    • Reduced and oxidized glutathione (GSH and GSSG)

    • EDTA

  • Peptide Addition: Dissolve the synthetic peptide in the refolding buffer to a final concentration of approximately 10 µM.

  • Initiate Refolding: Slowly add the denatured heavy chain (at a final concentration of ~1 µM) and β2m (at a final concentration of ~2 µM) to the chilled, stirring refolding buffer. The excess of peptide and β2m helps to drive the equilibrium towards the formation of the trimeric complex.

  • Incubation: Allow the refolding reaction to proceed at 4°C for 48-72 hours with gentle stirring.

Table 1: Typical Component Concentrations for Refolding

ComponentStock ConcentrationFinal ConcentrationMolar Ratio (approx.)
Heavy Chain10-20 mg/mL in 8M Urea~1 µM1
β2-Microglobulin5-10 mg/mL in 8M Urea~2 µM2
Peptide1-10 mg/mL in DMSO/H₂O~10 µM10

Purification and Biotinylation: Isolating the Functional Product

After refolding, the mixture contains correctly folded pMHC monomers, misfolded proteins, aggregates, and excess peptide and β2m. A multi-step purification strategy is required to isolate the desired product.

Protocol 5.1: Purification of pMHC Monomers
  • Concentration: Concentrate the refolding mixture using a tangential flow filtration system or a similar method.

  • Buffer Exchange: Exchange the concentrated mixture into a suitable buffer for chromatography (e.g., 20 mM Tris, pH 8.0).

  • Size Exclusion Chromatography (SEC): The first purification step often involves SEC to separate the correctly folded monomer (~45 kDa) from larger aggregates and smaller components like free peptide and β2m.

  • Ion Exchange Chromatography (IEX): Anion exchange chromatography can be used as a polishing step to further purify the pMHC monomer based on its charge.

Protocol 5.2: Enzymatic Biotinylation

For many applications, the pMHC monomer needs to be biotinylated to allow for conjugation to streptavidin-fluorophore conjugates. This is typically achieved by engineering a BirA recognition sequence (e.g., a C-terminal AviTag) onto the heavy chain.

  • Set up Biotinylation Reaction: In a buffer containing ATP and magnesium, combine the purified pMHC monomer, D-biotin, and BirA enzyme.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.

  • Final Purification: Remove the excess biotin and the BirA enzyme by performing another round of SEC.

Quality Control: Ensuring Reagent Integrity

Rigorous quality control is non-negotiable for producing reliable pMHC reagents.

Diagram 2: Quality Control Validation Steps

QC_Validation cluster_purity Purity & Integrity cluster_conformation Correct Conformation cluster_function Functionality Monomer Purified pMHC Monomer SDS SDS-PAGE Monomer->SDS SEC Analytical SEC Monomer->SEC ELISA Conformation-Specific ELISA Monomer->ELISA Tetramer Tetramerization Monomer->Tetramer Staining T-Cell Staining Tetramer->Staining

Caption: Key validation checks for pMHC monomer quality.

Protocol 6.1: Quality Control Assays
  • SDS-PAGE Analysis: Run the final product on an SDS-PAGE gel under both reducing and non-reducing conditions. Under non-reducing conditions, a correctly folded pMHC monomer should run at approximately 45 kDa. Under reducing conditions, the heavy chain (~34 kDa) and β2m (~12 kDa) should be visible.

  • Analytical Size Exclusion Chromatography: This provides a quantitative measure of the monomer's purity and aggregation state. The elution profile should show a single, sharp peak at the expected molecular weight.

  • Conformation-Specific ELISA: Use an antibody that specifically recognizes the correctly folded pMHC complex, but not the individual components, to confirm the structural integrity of the reagent.

  • Functional Staining: The ultimate test is to multimerize the biotinylated monomer with a fluorescently labeled streptavidin and use the resulting tetramer to stain a known antigen-specific T-cell population by flow cytometry.

Conclusion and Future Perspectives

The synthesis of peptide-MHC reagents is a powerful technique that has revolutionized the study of T-cell immunology. While the process is intricate, a systematic approach grounded in a solid understanding of the underlying protein biochemistry, as outlined in this guide, will lead to the production of high-quality, reliable reagents. The ability to generate custom pMHC molecules opens the door to exploring a vast array of immune responses, from infectious diseases to cancer, and is an indispensable tool in the development of next-generation immunotherapies.

References

  • Garboczi, D. N., Hung, D. T., & Wiley, D. C. (1992). HLA-A2-peptide complexes: refolding and crystallization of molecules expressed in Escherichia coli. Proceedings of the National Academy of Sciences, 89(8), 3429–3433. [Link]

  • Bulmer, F., et al. (2020). A guide to the production and quality control of peptide-MHC class I and II molecules. Clinical & Translational Immunology, 9(12), e1223. [Link]

  • Altman, J. D., et al. (1996). Phenotypic analysis of antigen-specific T lymphocytes. Science, 274(5284), 94–96. [Link]

  • O'Callaghan, C. A., et al. (1999). BirA-mediated biotinylation of a C-terminal peptide on eukaryotic proteins in vivo. Analytical Biochemistry, 266(1), 9–15. [Link]

Application

Application Notes and Protocols: Reconstituting 1040-31 Acetate for Cell Culture Use

Introduction: The Role of Acetate in Cellular Metabolism and the Identity of 1040-31 Acetate Acetate is a critical metabolite that serves as a key building block for various biosynthetic pathways. As the conjugate base o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Acetate in Cellular Metabolism and the Identity of 1040-31 Acetate

Acetate is a critical metabolite that serves as a key building block for various biosynthetic pathways. As the conjugate base of acetic acid, it is readily utilized by cells and converted into acetyl-CoA, a central molecule in both energy metabolism and anabolic processes. Acetyl-CoA is a primary substrate for the tricarboxylic acid (TCA) cycle and is essential for the synthesis of fatty acids and cholesterol. Furthermore, it is a donor of acetyl groups for post-translational modifications of proteins, such as histones, playing a crucial role in epigenetic regulation.

In the context of cell culture, supplementing media with acetate can be beneficial for certain cell lines or under specific experimental conditions. It can serve as an alternative carbon source, particularly for cells with high metabolic rates or those cultured in glucose-restricted environments. The addition of acetate has been studied in various cell types, including Chinese Hamster Ovary (CHO) cells, where it can influence growth and productivity. However, it is also important to note that acetate accumulation can impact the pH of the culture medium.[1][2]

It is presumed that "1040-31 acetate" refers to a specific catalog or lot number of a high-purity acetate salt intended for research use, most commonly sodium acetate. This guide will, therefore, focus on the reconstitution and application of sodium acetate in cell culture, providing a robust framework applicable to other simple, soluble acetate salts.

Product Information and Specifications

For the purpose of this guide, we will consider the properties of sodium acetate, anhydrous. It is crucial to always refer to the certificate of analysis provided by the manufacturer for lot-specific details.

PropertySpecificationReference(s)
Chemical Name Sodium Acetate[3]
Molecular Formula C₂H₃NaO₂[4]
Molecular Weight 82.03 g/mol [3][4][5]
Appearance White, crystalline powder[3][4]
Solubility in Water Highly soluble (e.g., 119 g/100 mL at 0°C)[3]
Purity ≥ 99.9% (Cell culture grade recommended)[6]
Storage Room temperature, in a dry, well-ventilated place[5]
Hygroscopic Nature Readily absorbs moisture from the air[4][5]

Reconstitution of 1040-31 Acetate (Sodium Acetate) for a 1 Molar Stock Solution

This protocol describes the preparation of a 1 Molar (1 M) sterile stock solution of sodium acetate. This high-concentration stock allows for minimal volume additions to your cell culture medium, reducing the risk of significant changes in osmolarity.

Materials
  • 1040-31 Acetate (Sodium Acetate, Anhydrous, Cell Culture Grade)

  • Nuclease-free, sterile water (e.g., WFI or cell culture grade)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes

  • Calibrated analytical balance

  • Weighing paper/boat

  • Sterile spatula

  • Vortex mixer

  • Sterile syringe filter (0.22 µm, low protein binding, e.g., cellulose acetate)[7]

  • Sterile storage bottles

Protocol
  • Calculations:

    • To prepare a 1 M solution of sodium acetate (MW = 82.03 g/mol ), you will need to dissolve 82.03 grams in 1 liter of solvent.

    • For a smaller volume, scale down accordingly. For example, to prepare 10 mL of a 1 M stock solution:

      • Grams needed = 1 mol/L * 0.010 L * 82.03 g/mol = 0.8203 g

  • Weighing:

    • In a laminar flow hood or on a clean lab bench, place a sterile weighing boat on the analytical balance and tare.

    • Carefully weigh out the calculated amount of sodium acetate powder using a sterile spatula. Due to its hygroscopic nature, work efficiently to minimize exposure to air.[4][5]

  • Dissolution:

    • Transfer the powder to a sterile conical tube.

    • Add approximately 80% of the final desired volume of sterile water to the tube. For a 10 mL final volume, add 8 mL of water.

    • Cap the tube tightly and vortex until the powder is completely dissolved. Sodium acetate is highly soluble in water, so this should occur relatively quickly.[3]

  • Volume Adjustment:

    • Once fully dissolved, bring the solution to the final desired volume with sterile water. For a 10 mL stock, add water until the 10 mL mark is reached.

  • Sterile Filtration:

    • Aseptically attach a 0.22 µm sterile syringe filter to a new sterile syringe.

    • Draw the sodium acetate solution into the syringe.

    • Filter the solution into a sterile storage bottle or cryovials for aliquoting. This step is critical to remove any potential microbial contamination.[6]

  • Storage and Quality Control:

    • Label the storage bottle or aliquots clearly with the compound name ("Sodium Acetate"), concentration (1 M), preparation date, and your initials.

    • Store the stock solution at 2-8°C for short-term use (up to one month) or at -20°C for long-term storage (up to one year).[7][8][9]

    • Self-Validation: Before use, visually inspect the solution for any signs of precipitation or contamination. It is also good practice to measure the pH of the stock solution (optional) and to test a new batch on a small scale before large-scale use.

Diagram: Reconstitution Workflow

ReconstitutionWorkflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_sterilization Sterilization & Storage Calculate Calculate Mass Weigh Weigh Powder Calculate->Weigh Dissolve Dissolve in Sterile Water Weigh->Dissolve AdjustVolume Adjust to Final Volume Dissolve->AdjustVolume Filter 0.22 µm Sterile Filtration AdjustVolume->Filter Aliquot Aliquot Filter->Aliquot Store Store at -20°C or 2-8°C Aliquot->Store AcetateMetabolism Acetate Exogenous Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol Energy ATP (Energy) TCA_Cycle->Energy

Caption: Simplified pathway of acetate metabolism in the cell.

Safety and Handling

Handle 1040-31 acetate (sodium acetate) in accordance with good industrial hygiene and safety practices. [4]

  • Eye Contact: May cause irritation. In case of contact, rinse cautiously with water for several minutes. [5][10]* Skin Contact: May cause mild skin irritation. Wash with plenty of water after handling. [10]* Inhalation: Avoid breathing dust. [4]* Ingestion: May be harmful if swallowed. [10]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection. [10]* Spills: Sweep up spilled solid material, avoiding dust formation, and place it in a suitable container for disposal. [4][5] Always consult the most recent Safety Data Sheet (SDS) for comprehensive safety information. [4][8]

References

  • ResearchGate. (2016, December 11). How do you add acetate during cancer cell culture?[Link]

  • Innovative Cell Technologies, Inc. Reconstitution Instructions | 100 ml AccutaseLZ | ICT. [Link]

  • PubMed. (2023, January 15). Acetate accumulation and regulation by process parameters control in Chinese hamster ovary cell culture. [Link]

  • PMC. Acetate Metabolism in Cell Suspension Cultures. [Link]

  • PMC. Cellulose-Acetate-Based Films Modified with Ag2O and ZnS as Nanocomposites for Highly Controlling Biological Behavior for Wound Healing Applications. [Link]

  • ASM Journals. (2025, April 4). Improvement of acetate tolerance of Escherichia coli by introducing the PHB mobilization pathway | Applied and Environmental Microbiology. [Link]

  • ResearchGate. (2026, January 17). Acetate accumulation and regulation by process parameters control in Chinese hamster ovary cell culture. [Link]

  • QIAGEN. Cell culture conditions. [Link]

  • Interpath Services. (2025, May 14). Cell Culture 101: Uses, Techniques, & Best Practices. [Link]

  • OECD. (2008, October 14-16). SIAM 27, US/ICCA CAS No. 109-60-4 Chemical Name n-Propyl Acetate. [Link]

  • PubChem - NIH. Cupric acetate | C4H6CuO4 | CID 8895. [Link]

  • Carolina Biological Supply Company. (2018, August 21). Safety Data Sheet Sodium Acetate, Anhydrous WARNING. [Link]

  • PubChem - NIH. Sodium Acetate | CH3COONa | CID 517045. [Link]

  • Electron Microscopy Sciences. Safety Data Sheet. [Link]

  • Grafix Arts. SAFETY DATA SHEET ACETATE FILM. [Link]

  • Google Patents. WO2005070120A2 - Cell culture media.
  • PubMed. (2020, May 22). The mitochondria-targeted peptide SS-31 binds lipid bilayers and modulates surface electrostatics as a key component of its mechanism of action. [Link]

  • bioRxiv.org. (2019, August 14). Molecular Mechanism of Action of Mitochondrial Therapeutic SS-31 (Elamipretide): Membrane Interactions and Effects on Surface Electrostatics. [Link]

  • ResearchGate. (2015, November 16). Does anybody know what is the safe concentrations of acetic acid for cell cultures?. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1040-31 Acetate Stability in In Vitro Assays

Product: 1040-31 Acetate (IL-21 Receptor Antagonist Peptide) Document Type: Technical Troubleshooting & Optimization Guide Version: 2.0 (Current) Introduction Welcome to the Technical Support Center for 1040-31 Acetate ....

Author: BenchChem Technical Support Team. Date: February 2026

Product: 1040-31 Acetate (IL-21 Receptor Antagonist Peptide) Document Type: Technical Troubleshooting & Optimization Guide Version: 2.0 (Current)

Introduction

Welcome to the Technical Support Center for 1040-31 Acetate . This guide addresses the physicochemical challenges associated with using 1040-31, a peptide-based antagonist of the Interleukin-21 receptor (IL-21R).

As a peptide formulated as an acetate salt, 1040-31 presents specific stability hurdles in cell culture environments—primarily proteolytic degradation in serum-containing media and solubility shifts due to counter-ion interactions. This guide provides self-validating protocols to ensure your IC50 data remains reproducible.

Module 1: Reconstitution & Storage (The Foundation)

The Core Problem: Acetate salts can act as weak buffers. Simply adding water may result in a pH micro-environment that promotes aggregation, especially for hydrophobic peptides.

Standard Operating Procedure (SOP): Reconstitution

Do not vortex vigorously. Peptides are shear-sensitive.

ParameterRecommendationTechnical Rationale
Primary Solvent DMSO (Dimethyl Sulfoxide) 1040-31 is often hydrophobic. DMSO disrupts secondary structure aggregation, ensuring monomeric dispersion.
Stock Concentration 1–10 mM High concentrations reduce surface-area-to-volume ratio, minimizing adsorption loss to tube walls.
Aqueous Dilution Sterile PBS (pH 7.4) Only add after full dissolution in DMSO.
Aliquot Volume Single-use (e.g., 10–50 µL) Prevents freeze-thaw cycles which fracture the peptide backbone and induce precipitation.
Storage Temp -80°C -20°C allows slow hydrolysis over months; -80°C halts thermodynamic degradation.
Visual Troubleshooting: The Solubility Decision Tree

Use this logic flow if you observe turbidity or precipitation during reconstitution.

Solubility_Workflow Start Start: Reconstitute 1040-31 Acetate Check_Seq Analyze Sequence/Hydrophobicity Start->Check_Seq Hydrophobic Hydrophobic / Neutral? Check_Seq->Hydrophobic >50% Hydrophobic AA Charged Highly Charged (Basic/Acidic)? Check_Seq->Charged >25% Charged AA DMSO_Path Dissolve in 100% DMSO (Stock 10mM) Hydrophobic->DMSO_Path Water_Path Dissolve in H2O Charged->Water_Path Clear Observation: Clear Solution DMSO_Path->Clear Cloudy Observation: Cloudy/Precipitate? Water_Path->Cloudy Water_Path->Clear Acidify Add 10% Acetic Acid (Dropwise) For Basic Peptides Cloudy->Acidify Net Positive Charge Basify Add 1% NH4OH (Dropwise) For Acidic Peptides Cloudy->Basify Net Negative Charge Final Dilute to Working Conc in Media Clear->Final Acidify->Clear Basify->Clear

Caption: Logic flow for solubilizing 1040-31 acetate based on physicochemical properties.

Module 2: In-Culture Stability (The Core Challenge)

The Core Problem: Peptides like 1040-31 have a half-life (


) that can range from minutes to hours  in serum-containing media due to exopeptidases (e.g., DPP4, Aminopeptidases).
Stability Profile: Serum vs. Serum-Free
Media ConditionEstimated

Mechanism of LossMitigation Strategy
RPMI + 10% FBS 30 min – 2 hrs Enzymatic hydrolysis (Proteases)Heat-inactivate FBS (56°C, 30m) or replenish peptide every 2-4 hrs.
Serum-Free (SFM) > 24 hrs Chemical hydrolysis / AdsorptionUse low-binding plastics; Add 0.1% BSA as a carrier protein.
Media + 10% HS < 30 min Human Serum (HS) has higher protease activity than FBS.Avoid HS if possible; use protease inhibitor cocktails (e.g., Bestatin).
Experimental Protocol: Determining in Your System

Do not assume stability. Validate it.

  • Prepare Media: Aliquot 1 mL of your specific assay media (e.g., RPMI + 10% FBS) into 6 tubes.

  • Spike: Add 1040-31 to a final concentration of 10 µM.

  • Incubate: Place at 37°C / 5% CO2.

  • Harvest: Remove aliquots at T=0, 0.5, 1, 2, 4, and 24 hours.

  • Quench: Immediately mix 1:1 with 1% TFA/Acetonitrile to stop enzymatic activity and precipitate serum proteins.

  • Analyze: Spin down (10,000g, 5 min) and inject supernatant into HPLC/MS. Track the area under the curve (AUC) of the parent peak.

Module 3: Troubleshooting & FAQs

Q1: My IC50 shifts dramatically between experiments. Why?

Diagnosis: Inconsistent effective concentration. Root Cause:

  • Degradation: If your assay incubation time is 48 hours but the peptide degrades in 2 hours, the cells are not under constant suppression.

  • Adsorption: 1040-31 may be sticking to the plastic of your dilution plate before it even reaches the cells. Solution:

  • Replenishment: Add fresh peptide every 12 hours.

  • Carrier Protein: Ensure your dilution buffer contains 0.1% BSA or HSA to block plastic binding sites.

Q2: I see a precipitate when I add the DMSO stock to the media.

Diagnosis: "Crash-out" precipitation. Root Cause: Rapid change in polarity. Adding a high-concentration hydrophobic stock directly to a saline-rich aqueous buffer causes immediate aggregation. Solution: Step-down Dilution.

  • Dilute 10 mM DMSO stock → 1 mM in 50% DMSO/Water.

  • Dilute 1 mM → 100 µM in Media.

  • This gradual polarity shift allows the hydration shell to form correctly around the peptide.

Q3: Can I use Protease Inhibitors (PI) to extend stability?

Answer: Yes, but with caution. Guide:

  • Recommended: Bestatin (Aminopeptidase inhibitor) and Diprotin A (DPP4 inhibitor) are often effective for immunomodulatory peptides.

  • Warning: Ensure the PI cocktail itself is not toxic to your specific cell line (e.g., PBMCs, T-cells) and does not interfere with the IL-21 signaling pathway baseline. Always run a "Media + PI Only" control.

Visual Mechanism: Degradation Pathways[1]

Degradation_Pathways Peptide Intact 1040-31 (Active) Fragment Inactive Fragments (False Negative) Peptide->Fragment Enzymatic Cleavage Adsorbed Surface Bound (Lower Conc.) Peptide->Adsorbed Hydrophobic Interaction Modified Iso-Asp / Deamidated (Altered Affinity) Peptide->Modified Chemical Shift Serum Serum Proteases (DPP4, NEP) Serum->Fragment Catalyzes Plastic Plasticware (Polystyrene) Plastic->Adsorbed Binds pH pH > 8.0 (Deamidation) pH->Modified Catalyzes

Caption: Primary pathways leading to loss of 1040-31 activity in culture.

References

  • Peptide Solubility Guidelines. LifeTein & ThermoFisher Technical Bulletins. (General principles for hydrophobic/charged peptide handling).

  • Stability of Peptides in Serum. Creative Peptides. (Mechanisms of proteolytic cleavage in FBS vs. Human Serum).

  • IL-21 Receptor Antagonists (General Class Behavior). National Institutes of Health (NIH) / PubMed. (Context on IL-21R antagonist design and stability challenges).

  • Handling of Acetate Salts in Cell Culture. Sigma-Aldrich / Merck. (Buffer effects of acetate counter-ions).

Disclaimer: This guide is for research use only. 1040-31 Acetate properties may vary by synthesis batch. Always consult the specific Certificate of Analysis (CoA) provided by your vendor.

Optimization

storage conditions to prevent degradation of 1040-31 peptide

A Guide to Optimal Storage Conditions & Degradation Prevention Welcome to the technical support center for peptide 1040-31. This guide is designed for researchers, scientists, and drug development professionals to ensure...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimal Storage Conditions & Degradation Prevention

Welcome to the technical support center for peptide 1040-31. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your peptide. Since the specific amino acid sequence of peptide 1040-31 is a critical determinant of its stability, this document provides a framework of best practices based on established principles of peptide chemistry.[1][2] By understanding the causality behind each recommendation, you can make informed decisions to safeguard your research outcomes.

Frequently Asked Questions (FAQs): Core Storage Principles

This section addresses the most common questions regarding the handling and storage of peptide 1040-31 in both its lyophilized and reconstituted states.

Part 1: Lyophilized (Powder) Peptide Storage

Question: What is the optimal temperature for the long-term storage of lyophilized peptide 1040-31?

For maximum stability, lyophilized peptides should be stored at -20°C or, preferably, -80°C.[1][3][4] Lower temperatures significantly slow down chemical degradation reactions that can occur even in a solid state.[1][3] While short-term storage for a few weeks at 4°C or even room temperature is acceptable for many peptides, long-term preservation requires deep-freezing.[5][6][7] For particularly sensitive sequences or for peptides intended for long-term storage (months to years), -80°C is the recommended temperature.[4][8][9]

Question: I just received my peptide, and it was shipped at ambient temperature. Is it compromised?

No, this is standard practice. Lyophilized peptides are generally stable at room temperature for short durations, such as during shipping.[8][10] However, upon receipt, it is imperative to transfer the vial to a freezer (-20°C or -80°C) for long-term storage to preserve its integrity.[10]

Question: How does humidity affect my lyophilized peptide, and how can I prevent damage?

Humidity is a primary adversary to lyophilized peptides.[1][3] Peptides can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[8][11] This moisture can initiate hydrolysis (the cleavage of peptide bonds) and other degradation pathways, significantly reducing long-term stability.[1][12]

Causality: The absence of water in a lyophilized state is what confers stability. Introducing moisture, even in microscopic amounts, allows for molecular mobility and creates a medium for chemical reactions to occur.[13]

Mitigation Protocol:

  • Equilibrate Before Opening: Always allow the peptide vial to warm to room temperature in a desiccator before opening it.[5][6][11] This prevents atmospheric moisture from condensing on the cold peptide powder.[5][10]

  • Minimize Exposure: Weigh out the required amount of peptide quickly and recap the vial tightly.[4]

  • Inert Gas Purge: For maximum protection, especially for peptides containing oxidation-prone residues, gently purge the vial with an inert gas like dry nitrogen or argon before re-sealing.[1][5][6]

  • Use Desiccants: Store vials within a larger sealed container that includes a desiccant pack to maintain a dry environment.[2][4][7]

Part 2: Reconstituted (Solution) Peptide Storage

Question: What is the recommended best practice for storing peptide 1040-31 once it is in solution?

The shelf-life of peptides in solution is significantly more limited than in their lyophilized form.[2] Once reconstituted, the peptide is far more susceptible to chemical and physical degradation. The single most important practice is to aliquot the stock solution into single-use volumes and store them frozen.[2][3][13]

Causality: Aliquoting prevents repeated freeze-thaw cycles. Each cycle of freezing and thawing can cause ice crystal formation that damages the peptide's structure and accelerates aggregation.[2][5][9] It also minimizes the number of times the main stock is exposed to room temperature and potential contaminants.

Storage Recommendations:

  • Short-Term (days): If you plan to use the solution within a few days, it may be stored at 2-8°C, but this is highly sequence-dependent.[9][14][15]

  • Long-Term (weeks to months): For longer storage, the aliquots must be frozen at -20°C or, for enhanced stability, -80°C.[2][8][14]

Question: What is the best solvent to use for reconstituting peptide 1040-31?

The ideal solvent depends entirely on the amino acid composition of the peptide. Always start with sterile, purified water. If solubility is an issue, the choice of solvent should counteract the peptide's net charge.

  • Basic Peptides (net positive charge): If the peptide contains a high proportion of basic residues (Lys, Arg, His), a dilute aqueous solution of acetic acid (e.g., 1-10%) can aid dissolution.[11]

  • Acidic Peptides (net negative charge): If the peptide is rich in acidic residues (Asp, Glu), a dilute aqueous solution of ammonium hydroxide or ammonium bicarbonate (e.g., 1%) may be necessary.[11]

  • Hydrophobic Peptides: For peptides with many hydrophobic residues (Val, Ile, Leu, Met, Phe, Trp), an organic co-solvent like DMSO or DMF may be required to first dissolve the peptide before slowly adding it to an aqueous buffer.[11]

Important: For peptides containing Cys, Met, or Trp, use degassed (oxygen-free) solvents to prevent oxidation.[11]

Question: Does the pH of the storage buffer matter for reconstituted peptides?

Absolutely. The pH of the solution is a critical factor in peptide stability.[16] Storing a peptide solution at an inappropriate pH can accelerate degradation pathways like deamidation and hydrolysis.[16][17] For most peptides, a slightly acidic buffer (pH 5-6) is often preferred as it can minimize both deamidation and base-catalyzed hydrolysis.[2][11] However, the optimal pH is sequence-specific.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides solutions to common problems encountered during peptide handling that may indicate degradation.

Problem: My experimental results are inconsistent. Could peptide degradation be the cause?

Yes, this is a very common reason for a lack of reproducibility. If a peptide degrades, its concentration, structure, and bioactivity can change, leading to variable results.

Self-Validation System:

  • Review Your Handling Protocol: Did you aliquot the peptide upon first reconstitution? How many freeze-thaw cycles has your working vial undergone? Was the vial properly sealed and stored at the correct temperature?

  • Check for Sensitive Residues: Examine the sequence of peptide 1040-31. The presence of the following amino acids makes a peptide particularly susceptible to specific degradation pathways:

    • Oxidation: Cysteine (Cys), Methionine (Met), Tryptophan (Trp).[1][2][5]

    • Deamidation: Asparagine (Asn), Glutamine (Gln), especially if followed by a Glycine or Serine.[5][18][19]

    • Hydrolysis: Aspartic Acid (Asp), particularly in Asp-Pro sequences.

  • Prepare a Fresh Aliquot: Thaw a new, single-use aliquot from your -80°C stock and repeat the experiment. If the results are consistent with your initial findings, the previous working solution may have degraded.

Problem: I see cloudiness or particles in my reconstituted peptide solution. What should I do?

Cloudiness or visible particulates are often signs of peptide aggregation or poor solubility.[15][20] Aggregation is a form of physical degradation where peptide molecules stick together, which can lead to a loss of bioactivity and inaccurate concentration measurements.

Troubleshooting Steps:

  • Gentle Agitation: Gently swirl or vortex the vial.[15][21] Do not shake aggressively, as this can induce further aggregation.[15]

  • Sonication: A brief sonication in a water bath can sometimes help break up aggregates and improve solubility.[11]

  • Re-evaluate Solvent: Confirm that you used the correct solvent for your peptide's properties (acidic, basic, or hydrophobic).

  • Discard if Unresolved: If the solution remains cloudy, it is best to discard it and prepare a fresh stock. Using an aggregated peptide solution will lead to unreliable experimental results.

Problem: How can I analytically confirm if my peptide has degraded?

Visual inspection is not sufficient.[15] To definitively assess the integrity of your peptide, analytical techniques are required.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing peptide purity. A degraded sample will often show a decrease in the height/area of the main peptide peak and the appearance of new peaks corresponding to degradation products.[22]

  • Mass Spectrometry (MS): LC-MS can identify the exact mass of the peptide and its degradation products. For example, oxidation of a methionine residue adds +16 Da to the peptide's mass, while deamidation of asparagine adds approximately +1 Da.[18][23]

Data Summaries & Experimental Protocols
Table 1: Recommended Storage Conditions for Peptide 1040-31
FormDurationTemperatureKey Considerations
Lyophilized Short-Term (< 1 month)4°CKeep desiccated and protected from light.[6][8][24]
Long-Term (Months to Years) -20°C to -80°C -80°C is optimal. [3][4][25] Store in a sealed container with desiccant.[2][13]
Reconstituted Short-Term (1-7 days)4°CHighly sequence-dependent; use sterile, pH-appropriate buffer.[9][14]
Long-Term (> 1 week) -20°C to -80°C Must be aliquoted to avoid freeze-thaw cycles. [2][9][15]
Protocol 1: Standard Operating Procedure for Peptide Reconstitution and Aliquoting

This protocol is designed to minimize contamination and degradation during the critical first use of a lyophilized peptide.

  • Equilibration: Remove the peptide vial from the -20°C/-80°C freezer and place it in a desiccator at room temperature for at least 20-30 minutes.[11][13]

  • Preparation: In a sterile biosafety cabinet, prepare your chosen reconstitution solvent (e.g., sterile water, dilute acetic acid). Ensure all materials (pipette tips, microcentrifuge tubes) are sterile.

  • Initial Reconstitution: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.[21] Carefully open the vial and add the appropriate volume of solvent to create a concentrated stock solution (e.g., 1-10 mg/mL).[11]

  • Dissolution: Recap the vial and gently vortex or swirl to fully dissolve the peptide.[21] Visually inspect for clarity. If needed, a brief sonication can be applied.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should correspond to the amount needed for a single experiment.

  • Labeling: Clearly label each aliquot with the peptide name, concentration, and date of reconstitution.[15]

  • Storage: Place all aliquots, including the remaining stock, into a -80°C freezer for long-term storage. Store the one aliquot intended for immediate use at 4°C if it will be used within a day or two.

Visual Workflow and Degradation Pathways
Diagram 1: Peptide Handling and Storage Workflow

This diagram outlines the critical decision points from receiving the peptide to its use in an experiment.

PeptideWorkflow cluster_0 Lyophilized State cluster_1 Reconstitution cluster_2 Solution State Receive Receive Peptide Vial Store_Lyo Store at -20°C / -80°C (Long-Term) Receive->Store_Lyo Immediate Action Equilibrate Equilibrate Vial in Desiccator Store_Lyo->Equilibrate Before First Use Reconstitute Reconstitute in Appropriate Solvent Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot Store_Sol_Short Store at 4°C (< 7 days) Aliquot->Store_Sol_Short If using soon Store_Sol_Long Store Aliquots at -80°C (Long-Term) Aliquot->Store_Sol_Long Primary Path Use Use in Experiment Store_Sol_Short->Use Store_Sol_Long->Use Thaw ONE aliquot

Caption: Decision workflow for optimal peptide stability.

Diagram 2: Major Chemical Degradation Pathways

This diagram illustrates the primary chemical reactions that can compromise peptide integrity.

DegradationPathways cluster_Oxidation Oxidation cluster_Deamidation Deamidation cluster_Hydrolysis Hydrolysis Peptide Intact Peptide (e.g., 1040-31) Oxidation Oxidation + O₂ / ROS Susceptible Residues: Met, Cys, Trp Peptide->Oxidation Deamidation Deamidation + H₂O, -NH₃ Susceptible Residues: Asn, Gln Peptide->Deamidation Hydrolysis Hydrolysis + H₂O (pH extremes) Susceptible Sites: Peptide Bonds (e.g., Asp-Pro) Peptide->Hydrolysis Oxidized_Peptide Oxidized Peptide (+16 Da for Met) Oxidation->Oxidized_Peptide Deamidated_Peptide Deamidated Peptide (+1 Da) Deamidation->Deamidated_Peptide Fragmented_Peptide Peptide Fragments Hydrolysis->Fragmented_Peptide

Caption: Common chemical degradation pathways for peptides.

References
  • How to Store Peptides | Best Practices for Researchers. (n.d.). BIO-SYNTHESIS. Retrieved February 19, 2026, from [Link]

  • Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC. Retrieved February 19, 2026, from [Link]

  • Peptide Stability: How Long Do Peptides Last? (n.d.). Scitegrity. Retrieved February 19, 2026, from [Link]

  • Peptide Storage and Handling Guidelines. (n.d.). GenScript. Retrieved February 19, 2026, from [Link]

  • Lyophilized Peptide Storage: Temperature, Humidity, & Light. (2025, June 8). Verified Peptides. Retrieved February 19, 2026, from [Link]

  • Deamidation. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Best Practices for Peptide Storage and Handling. (n.d.). Genosphere Biotechnologies. Retrieved February 19, 2026, from [Link]

  • Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. (n.d.). Longdom Publishing. Retrieved February 19, 2026, from [Link]

  • Handling and Storage of Synthetic Peptides. (n.d.). Tirzepatyd.store. Retrieved February 19, 2026, from [Link]

  • How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein. Retrieved February 19, 2026, from [Link]

  • Storage of Unmixed Lyophilized Peptides. (n.d.). Dripdok Help Center. Retrieved February 19, 2026, from [Link]

  • Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. (2016, September 13). PMC. Retrieved February 19, 2026, from [Link]

  • The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. (n.d.). Dripdok Help Center. Retrieved February 19, 2026, from [Link]

  • A Simple Note on Degradation of Peptide Bond. (n.d.). Unacademy. Retrieved February 19, 2026, from [Link]

  • Instability of Peptide and Possible Causes of Degradation. (2023, March 29). Encyclopedia MDPI. Retrieved February 19, 2026, from [Link]

  • Do Peptides Degrade Over Time. (2025, August 18). A-Z Peptides. Retrieved February 19, 2026, from [Link]

  • How long does reconstituted peptide last in fridge. (2023, September 29). LifeTein. Retrieved February 19, 2026, from [Link]

  • Maximizing Peptide Stability: Lab Storage Techniques. (n.d.). Peptide Sciences. Retrieved February 19, 2026, from [Link]

  • Peptide Storage. (n.d.). Nibsc.org. Retrieved February 19, 2026, from [Link]

  • Can any one suggest me the perfect storage condition&Method of Synthetic peptides? (2014, December 21). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Peptide Storage & Stability: A Definitive Guide. (n.d.). Peptides.org. Retrieved February 19, 2026, from [Link]

  • Sequence and structure determinants of the nonenzymatic deamidation of asparagine and glutamine residues in proteins. (n.d.). Oxford Academic. Retrieved February 19, 2026, from [Link]

  • Methionine Oxidation and Reduction in Proteins. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Reconstitution & Storage Instructions. (n.d.). Aviva Systems Biology. Retrieved February 19, 2026, from [Link]

  • Selective oxidation of methionine residues in proteins. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]

  • Deamidation reactions of protonated asparagine and glutamine investigated by ion spectroscopy. (n.d.). SciSpace. Retrieved February 19, 2026, from [Link]

  • Peptides and Probable Degradation Pathways. (2020, August 3). Veeprho. Retrieved February 19, 2026, from [Link]

  • Computational Studies on the Nonenzymatic Deamidation Mechanisms of Glutamine Residues. (2019, February 18). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. (2020, December 11). LCGC International. Retrieved February 19, 2026, from [Link]

  • PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD - PROGRESS OVER TIME: A SHORT REVIEW. (n.d.). Retrieved February 19, 2026, from [Link]

  • How does alkaline hydrolysis of peptides occur? (2014, September 8). Chemistry Stack Exchange. Retrieved February 19, 2026, from [Link]

  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019, November 11). The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Improved sequencing of oxidized cysteine and methionine containing peptides using electron transfer dissociation. (2007, August 1). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. (2015, April 15). Teknoscienze. Retrieved February 19, 2026, from [Link]

  • 2.11: Peptide Hydrolysis. (2023, May 3). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Why Peptide Assays Fail. (n.d.). GenScript. Retrieved February 19, 2026, from [Link]

  • Peptide Stability in Formulations | R&D Guide for Success. (2025, July 10). LinkedIn. Retrieved February 19, 2026, from [Link]

  • Overcoming the Challenges of Peptide Drug Development. (2025, March 24). Concept Life Sciences. Retrieved February 19, 2026, from [Link]

  • Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: BDC2.5 Mimotope 1040-31 Acetate

The following technical guide addresses the solubility and handling of BDC2.5 Mimotope 1040-31 Acetate (Sequence: YVRPLWVRME), a specific antigenic peptide used in Type 1 Diabetes (T1D) research. Subject: Resolving Preci...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility and handling of BDC2.5 Mimotope 1040-31 Acetate (Sequence: YVRPLWVRME), a specific antigenic peptide used in Type 1 Diabetes (T1D) research.

Subject: Resolving Precipitation and Aggregation Issues in Physiological Buffers Compound ID: 1040-31 (p31) | Salt Form: Acetate Sequence: Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu (YVRPLWVRME)[1]

Core Technical Analysis: Why is it precipitating?

Before attempting a fix, it is critical to understand the physicochemical cause of the failure. 1040-31 is a "deceptively soluble" peptide.[1] It often dissolves readily in water but crashes out immediately upon addition to PBS or cell culture media (RPMI/DMEM).[1]

The Mechanism of Failure:

  • Hydrophobic Burden: The sequence contains 60% hydrophobic residues (Val, Leu, Trp, Met, Pro, Tyr).[1] These residues drive the peptide to aggregate to shield themselves from water.[1]

  • The "Acetate Trap": As an acetate salt, the peptide in pure water creates a slightly acidic environment (pH ~4.5–5.0).[1] At this pH, the peptide is protonated and soluble.

  • The pH Shock: When you add the peptide to PBS (pH 7.4), the buffering capacity neutralizes the acetic acid.[1] While the Arginine residues (Arg) remain positively charged, the Glutamic Acid (Glu) becomes deprotonated (negative). The net charge reduces, and the Salting-Out effect of the buffer ions (Phosphate/Chloride) strips the hydration shell, causing the hydrophobic core to snap together into insoluble aggregates.

Physicochemical Profile
ParameterDataImplication
Sequence YVRPLWVRMEHigh Hydrophobicity Index
Molecular Weight ~1303.5 DaMid-sized peptide
Isoelectric Point (pI) ~9.5–10.0Positively charged at neutral pH
Critical Issue Oxidation SensitiveContains Methionine (Met) and Tryptophan (Trp)

Decision Matrix: Solubility Workflow

Do not guess your solvent.[1] Use this logic flow to determine the correct reconstitution method based on your downstream application.

SolubilityWorkflow Start Start: 1040-31 Acetate Powder CheckApp What is the downstream application? Start->CheckApp InVivo In Vivo (Animal Injection) CheckApp->InVivo InVitro In Vitro (T-Cell Assay / Culture) CheckApp->InVitro MethodA Method A: Organic Stock (Recommended) InVivo->MethodA If DMSO allowed MethodB Method B: Acidic Aqueous (High Risk of Aggregation) InVivo->MethodB If DMSO prohibited DMSO_Tol Is DMSO tolerated? (<0.1%) InVitro->DMSO_Tol DMSO_Tol->MethodA Yes DMSO_Tol->MethodB No StepA1 Dissolve in 100% DMSO (10-20 mg/mL) MethodA->StepA1 StepB1 Dissolve in 0.1% Acetic Acid (Sterile) MethodB->StepB1 StepA2 Dilute dropwise into stirring PBS/Media StepA1->StepA2 StepB2 Dilute into Buffer (Watch for cloudiness) StepB1->StepB2

Figure 1: Decision tree for solubilizing hydrophobic peptides like 1040-31 based on experimental tolerance for organic solvents.

Validated Protocols

Protocol A: The "Organic Stock" Method (Gold Standard)

Use this for cellular assays (ELISpot, Proliferation) where trace DMSO is acceptable.

Theory: Dissolving in a chaotic solvent (DMSO) breaks intermolecular hydrophobic bonds first, allowing individual molecules to be "caged" by water molecules upon dilution, rather than clumping together.[1]

  • Calculate: Determine the volume needed for a 10 mg/mL stock concentration.

  • Solubilize: Add 100% anhydrous DMSO (Dimethyl Sulfoxide) to the lyophilized powder.

    • Tip: Do not use "wet" DMSO.[1][2] Use a fresh ampoule or desiccant-stored DMSO.[1]

  • Agitate: Vortex vigorously for 30 seconds. The solution should be crystal clear.

  • Storage: Aliquot this stock into small volumes (e.g., 20 µL) and store at -80°C. Avoid freeze-thaw cycles (Methionine oxidation risk).

  • Dilution (The Critical Step):

    • To use, add the DMSO stock dropwise into the culture medium while vortexing or stirring the medium.[1]

    • Do not add medium to the DMSO stock; this causes local high concentrations and precipitation.[1]

Protocol B: The "Acidic Aqueous" Method

Use this only if organic solvents are strictly prohibited in your animal model.[1]

Theory: By maintaining a pH < 5.0 during the initial phase, we utilize the positive charge of the Arginines to maintain solubility before the buffer shock.

  • Preparation: Prepare sterile 0.1% Acetic Acid or 10mM HCl in water.

  • Solubilize: Add the acidic solvent to the peptide to reach 1–2 mg/mL.

    • Note: 1040-31 is difficult to dissolve at high concentrations (>5 mg/mL) in purely aqueous buffers.[1]

  • Sonication: Sonicate in an ice bath for 30 seconds to break up hydrophobic clusters.

  • Neutralization (In Assay): When adding to the animal or cells, ensure the volume added does not acidify the recipient fluid beyond physiological limits.[1]

Troubleshooting & FAQs

Q: The solution looked clear in water, but turned cloudy when I added it to RPMI 1640. Why? A: This is "Salting Out." The high ionic strength of RPMI coupled with the pH shift to 7.4 neutralized the acetate counter-ions and shielded the peptide's charges. The hydrophobic residues (Trp, Leu, Val) immediately aggregated. Fix: Use Protocol A (DMSO Stock).[1] If you must use aqueous, dilute the peptide into water first, then add 2x concentrated media to the peptide water, rather than adding peptide concentrate to 1x media.

Q: I need to use this for an in vivo T-cell transfer (NOD mouse). Can I inject the DMSO stock? A: You cannot inject 100% DMSO.[1] However, most protocols tolerate up to 0.5%–1.0% DMSO in vivo.[1] Recommendation: Prepare the stock at high concentration (e.g., 20 mg/mL in DMSO). Dilute it 1:100 into sterile PBS immediately before injection.[1] This yields 0.2 mg/mL peptide in 1% DMSO/PBS.[1] If precipitation is visible, add 0.1% Tween-80 to the PBS before dilution to stabilize the suspension.

Q: My peptide solution turned yellow over time. Is it still good? A: Likely not. 1040-31 contains Tryptophan (W) and Methionine (M) .[1] Yellowing indicates oxidation of Tryptophan or formation of Methionine sulfoxide.[1] This alters the immunogenicity of the mimotope, potentially nullifying your T-cell activation data. Prevention:[1] Always store lyophilized peptide at -20°C with desiccant.[1] Flush stock vials with Nitrogen or Argon gas before freezing.[1]

Q: Can I heat the solution to dissolve the precipitate? A: Do not heat above 40°C. While heat improves solubility, it accelerates the oxidation of Methionine and can cause degradation of the peptide backbone.[1] Sonication (ultrasound) is safer than heat.[1]

References & Grounding

  • Peptide Identity & Application:

    • Judkowski, V., et al. (2001).[1] Identification of BDC2.5-reactive diabetogenic T-cell epitopes.[1][3] This paper establishes the sequence and nature of the 1040-31 mimotope.[1]

    • Source:

  • Solubility Mechanisms:

    • Pace, C. N., et al. (2004).[1] Protein solubility: The effects of pH, pI, and salts.[4] Explains the mechanism of isoelectric precipitation and salting-out effects relevant to peptide acetates.

    • Source:

  • Handling Guidelines:

    • Simpson, R. J. (2003).[1] Purifying Proteins for Proteomics: Solubilization of Peptides. Cold Spring Harbor Laboratory Press.[1]

    • Source:

  • Vendor Data (Validation of Salt Form):

    • AnaSpec / Eurogentec Technical Data Sheets for "BDC2.5 Mimotope 1040-31".[1]

    • Source: (Search ID: 1040-31)

Sources

Optimization

Technical Support Center: Optimizing DMSO Formulations for 1040-31

Topic: Optimization of DMSO Stock Solutions for Compound 1040-31 (BDC2.5 Mimotope/Hydrophobic Peptide Series) Doc ID: TECH-1040-31-OPT Last Updated: February 19, 2026 Introduction: The Solubility Paradox Welcome to the T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of DMSO Stock Solutions for Compound 1040-31 (BDC2.5 Mimotope/Hydrophobic Peptide Series) Doc ID: TECH-1040-31-OPT Last Updated: February 19, 2026

Introduction: The Solubility Paradox

Welcome to the Technical Support Center. This guide addresses the critical handling of Compound 1040-31 (specifically identified as the BDC2.5 mimotope , CAS 329696-49-3, or functionally similar hydrophobic peptide/small molecule inhibitors).

The Challenge: Compound 1040-31 requires a delicate balance. It is hydrophobic, necessitating a strong solvent like Dimethyl Sulfoxide (DMSO) for stock preparation.[1] However, DMSO is hygroscopic (absorbs water) and cytotoxic at high concentrations. Improper handling leads to compound precipitation ("crashing out") , degradation, or experimental artifacts caused by solvent toxicity rather than the drug itself.

This guide provides a self-validating workflow to optimize your stock solutions, ensuring biological relevance and reproducibility.

Module 1: Stock Solution Preparation & Solubility

Q: Why is my 1040-31 stock solution cloudy or precipitating immediately?

A: Cloudiness indicates that the compound has exceeded its solubility limit or that moisture has contaminated the DMSO. This is a common failure point with hydrophobic peptides like 1040-31.

The Mechanism: DMSO is hygroscopic . If your DMSO bottle has been opened frequently, it may have absorbed atmospheric water. Hydrophobic compounds like 1040-31 are strictly insoluble in water; even 1-2% water content in your "100%" DMSO can drastically reduce the saturation limit, causing the peptide to aggregate and precipitate.

Troubleshooting Protocol:

  • Use Anhydrous DMSO: Always use fresh, anhydrous DMSO (≥99.9%) stored in a desiccator.

  • The "Dry" Dissolution Method:

    • Equilibrate the vial of 1040-31 to room temperature before opening (prevents condensation on the powder).

    • Add the calculated volume of DMSO to the center of the vial.

    • Vortex vigorously for 30 seconds.

    • Critical Check: Inspect the solution against a light source. It must be crystal clear. If particles remain, do not heat peptides >30°C as this promotes degradation. Instead, use mild sonication (water bath, 30-60 seconds).

Visualization: Solubilization Decision Tree

solubilization_workflow Start Start: 1040-31 Powder AddDMSO Add Anhydrous DMSO (Target: 10-50 mM) Start->AddDMSO Vortex Vortex (30s) AddDMSO->Vortex Check Visual Inspection: Clear? Vortex->Check Sonicate Sonicate (Water Bath) 30-60s Check->Sonicate No (Cloudy) Success Success: Aliquot & Store (-20°C or -80°C) Check->Success Yes Dilute Dilute Stock (Add more DMSO) Check->Dilute Still Cloudy (Saturation Limit Reached) Sonicate->Check Dilute->Vortex

Figure 1: Decision tree for solubilizing hydrophobic compounds. Note that persistent cloudiness after sonication usually requires lowering the stock concentration.

Module 2: Preventing "Crash Out" in Biological Media

Q: The stock is clear, but it precipitates when I add it to cell culture media. How do I fix this?

A: You are experiencing "Solvent Shock." Adding a high-concentration hydrophobic stock directly to aqueous media creates a local environment where the solvent (DMSO) rapidly diffuses away, leaving the compound stranded in water, forcing it to precipitate.

The Solution: Intermediate Dilution (Serial Dilution) Never jump from 100% DMSO to 0.1% DMSO in one step for hydrophobic compounds.

Protocol:

  • Prepare an Intermediate Stock: Dilute your primary stock (e.g., 10 mM) 1:10 or 1:20 into a compatible buffer or media containing serum (proteins in serum can act as carriers).

  • Stepwise Addition: Add this intermediate solution to your final well.

  • Maximum DMSO Limits: Ensure final DMSO concentration is <0.5% (ideally <0.1%) to avoid cytotoxicity.

Data: Solubility Limits of 1040-31 (Representative)

Solvent SystemSolubility StatusHandling Recommendation
100% DMSO Soluble (up to ~10-20 mM)Store stock here. Keep anhydrous.
100% Water/PBS Insoluble Do not use for stock preparation.
PBS + 0.1% DMSO MetastableUse immediately. Risk of precipitation >4 hours.
Culture Media + Serum Soluble (carrier assisted)Serum albumin binds hydrophobic peptides, stabilizing them.

Module 3: Storage and Stability (The Freeze-Thaw Problem)

Q: Can I store the 1040-31 DMSO stock at -20°C?

A: Yes, but with strict caveats regarding the Freezing Point of DMSO (18.5°C) .

The Risk: Because DMSO freezes just below room temperature, it thaws easily during handling. Repeated freeze-thaw cycles introduce moisture (condensation), which, as noted in Module 1, causes the compound to precipitate inside the tube.

Best Practices for Storage:

  • Single-Use Aliquots: Immediately after dissolving, split the stock into small aliquots (e.g., 10-20 µL) in high-quality polypropylene tubes.

  • Storage Temperature: Store at -20°C for short term (<1 month) or -80°C for long term (>6 months).

  • Visual Check: Before using a thawed aliquot, spin it down (centrifuge 10,000 x g for 1 min). If you see a pellet, the compound has degraded or precipitated. Do not use the supernatant without verifying concentration.

Visualization: The Serial Dilution Logic

dilution_logic Stock Primary Stock (100% DMSO) 10 mM Inter Intermediate (Media + 10% DMSO) 1 mM Stock->Inter 1:10 Dilution (Prevents Shock) Precip PRECIPITATION RISK (Direct Addition) Stock->Precip Direct 1:1000 Addition Final Final Assay Well (Media + 0.1% DMSO) 10 µM Inter->Final 1:100 Dilution (Safe for Cells)

Figure 2: Recommended dilution scheme to prevent precipitation. Direct addition of high-concentration hydrophobic stocks to aqueous media (dashed line) often fails.

Module 4: Biological Validation

Q: How do I know if the DMSO itself is affecting my results?

A: You must run a Vehicle Control .

Protocol:

  • Calculate the exact volume of DMSO added to your treatment wells (e.g., 0.1% v/v).

  • Create a control condition where cells receive only that amount of DMSO (no 1040-31).

  • Normalization: Normalize your experimental data against this Vehicle Control, not just untreated media. DMSO can induce mild cell stress, autophagy, or membrane permeability changes even at low concentrations [1].

References

  • National Institutes of Health (NIH). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017).[2] Retrieved from [Link]

  • LifeTein. Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. (2024).[3][4] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling the Hygroscopic Nature of Compound 1040-31 Acetate Salt

Welcome to the technical support guide for Compound 1040-31 acetate salt. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the compound'...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Compound 1040-31 acetate salt. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the compound's hygroscopic nature. Adherence to these guidelines is critical for ensuring experimental reproducibility, maintaining chemical stability, and generating reliable data.

Frequently Asked Questions (FAQs)

Q1: What does it mean for 1040-31 acetate salt to be "hygroscopic"?

A: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1][2] For 1040-31 acetate salt, this means that exposure to ambient air can lead to an increase in its water content. This absorbed moisture can significantly impact its physical and chemical properties, including stability, flowability, and accurate weighing.[3][4]

Q2: Why is my measured weight for the 1040-31 acetate salt continuously increasing on the analytical balance?

A: This is a classic sign of a hygroscopic material actively absorbing moisture from the air.[5] The longer the material is exposed to the environment, the more water it will absorb, leading to a steady increase in mass. This directly impacts the accuracy of your preparation, as you are weighing both the compound and an unknown quantity of water.

Q3: I'm seeing variability in my analytical results (e.g., HPLC assay, potency). Could this be related to the compound's hygroscopicity?

Q4: What are the recommended storage conditions for 1040-31 acetate salt?

A: To minimize moisture uptake, 1040-31 acetate salt should be stored in a tightly sealed container, preferably with a desiccant. The storage environment should be controlled for both temperature and humidity. Ideal conditions are typically in a desiccator or a controlled humidity chamber. High-barrier packaging, such as cold-form aluminum blisters or high-density polyethylene (HDPE) bottles with desiccants, is critical for long-term stability.[[“]][10]

Q5: Can I just dry the material in an oven before use?

A: While baking can remove absorbed moisture, it must be approached with caution.[10][11] You must first verify that 1040-31 acetate salt is thermally stable at the required drying temperature and that the process does not induce a phase change or degradation. A preliminary thermal analysis (e.g., TGA, DSC) is strongly recommended. Uncontrolled heating can be more detrimental than the initial moisture.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during experiments with 1040-31 acetate salt and provides systematic solutions.

Observed Problem Potential Root Cause (Hygroscopicity-Related) Recommended Corrective and Preventive Action (CAPA)
Poor Assay Precision / Reproducibility Inconsistent water content across different sample preparations due to variable exposure times to ambient humidity.1. Implement Controlled Weighing: Weigh the compound in a low-humidity environment (<40% RH) or a glove box.[5][12] 2. Standardize Procedure: Minimize the time the primary container is open. Use a standardized, rapid weighing technique for all samples. 3. Use Weighing by Difference: This technique minimizes exposure time during the transfer of the solid.[5]
Appearance of New Impurities or Degradants Moisture-induced chemical degradation (e.g., hydrolysis). The acetate salt form can be susceptible to this.[13]1. Verify Storage: Ensure the compound is stored in a desiccated, airtight container. Check desiccant viability. 2. Water Activity Measurement: Determine the water activity (aW) of the material as per USP <1112>.[14][15][16] High water activity can promote degradation. 3. Formulation Strategy: For drug product development, consider formulation strategies like film coating or co-processing with hydrophobic excipients to act as a moisture barrier.[17][18][19]
Caking or Clumping of the Solid Powder Moisture absorption leads to particle agglomeration, poor powder flow, and handling difficulties.[7][20]1. Improve Storage: Store in smaller, single-use aliquots to prevent repeated exposure of the bulk material. 2. Controlled Environment Dispensing: Dispense material for use inside a controlled environment (glove box or low-humidity room). 3. Excipient Selection: During formulation, consider co-processing with excipients that can deflect or bind moisture.[6][[“]]
Inconsistent Dissolution Profile Changes in the solid-state properties (e.g., partial amorphization or phase change) due to moisture, affecting how quickly the drug dissolves.[17]1. Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) to check for changes in crystallinity after exposure to humidity. 2. Strict Humidity Control: Maintain strict humidity control during all manufacturing and testing stages. 3. Packaging Evaluation: Conduct stability studies in the proposed packaging to ensure it protects against moisture ingress.[21][22]

Experimental Protocols

Protocol 1: Accurate Weighing of Hygroscopic 1040-31 Acetate Salt

This protocol ensures the accurate weighing of the compound by minimizing moisture uptake.

Objective: To obtain an accurate mass of 1040-31 acetate salt for solution preparation.

Environment: All steps must be performed in a controlled environment with relative humidity (RH) below 40%, or inside a glove box.

Materials:

  • Analytical balance (calibrated)

  • Spatula

  • Weighing vessel (e.g., glass vial)

  • Container of 1040-31 acetate salt

  • Anti-static device (if needed)

Procedure:

  • Acclimatization: Allow the sealed container of 1040-31 acetate salt to equilibrate to the temperature of the weighing environment for at least 30 minutes to prevent condensation.

  • Balance Preparation: Ensure the analytical balance is calibrated, level, and stable.[23] Place the weighing vessel on the balance pan.

  • Tare: Close the draft shield doors and tare the balance with the weighing vessel inside.

  • Rapid Transfer: Briefly open the primary container of 1040-31 acetate salt. Using a clean, dry spatula, rapidly transfer an approximate amount of the compound into the tared weighing vessel.

  • Seal and Record: Immediately and securely reseal the primary container. Close the balance draft shield.

  • Stabilize and Read: Allow the reading on the balance to stabilize completely before recording the mass. Aim to complete the reading within one minute of placing the sample on the pan.[5]

  • Proceed Immediately: Use the weighed material for your next experimental step (e.g., dissolution in solvent) without delay to prevent further moisture absorption.

Workflow for Weighing Protocol

G cluster_prep Preparation cluster_weigh Weighing (<40% RH) cluster_post Post-Weighing Start Start Acclimatize Acclimatize Sealed Container to Room Temperature Start->Acclimatize Calibrate Calibrate & Level Balance Acclimatize->Calibrate Tare Place Vessel & Tare Balance Calibrate->Tare Open Briefly Open Primary Container Tare->Open Transfer Rapidly Transfer Salt to Vessel Open->Transfer Seal Immediately Reseal Primary Container Transfer->Seal Record Close Shield, Stabilize, & Record Mass Seal->Record Proceed Proceed to Next Step Without Delay Record->Proceed End End Proceed->End

Caption: Controlled workflow for weighing hygroscopic compounds.

Troubleshooting Decision Tree

If you are experiencing unexpected results, use this decision tree to diagnose potential issues related to the hygroscopic nature of 1040-31 acetate salt.

G Start Inconsistent or Out-of-Spec Results? CheckWeighing Was weighing done in a controlled environment (<40% RH or glovebox)? Start->CheckWeighing CheckStorage Is the bulk material stored in a sealed container with a desiccant? CheckWeighing->CheckStorage Yes Sol_Weighing Root Cause: Inaccurate Weighing Action: Implement Protocol 1. Use weighing by difference. CheckWeighing->Sol_Weighing No CheckDegradation Are new peaks observed in chromatograms? CheckStorage->CheckDegradation Yes Sol_Storage Root Cause: Moisture Contamination of Bulk Supply Action: Check desiccant. Aliquot into smaller containers. CheckStorage->Sol_Storage No Sol_Degradation Root Cause: Moisture-Induced Degradation Action: Perform forced degradation studies. Re-evaluate storage. CheckDegradation->Sol_Degradation Yes OtherCause Issue likely not related to hygroscopicity. Action: Investigate other experimental parameters (e.g., solvent prep, instrumentation). CheckDegradation->OtherCause No

Caption: Decision tree for troubleshooting experimental issues.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). MDPI. [Link]

  • The Effects of Humidity on Pharmaceuticals. (2018). MadgeTech. [Link]

  • Formulation strategies to improve the stability and handling of oral solid dosage forms of highly hygroscopic pharmaceuticals and nutraceuticals. (2022). Ask this paper | Bohrium. [Link]

  • Water Activity in Pharma. (n.d.). Rotronic. [Link]

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (1995). European Medicines Agency. [Link]

  • Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. (2023). Letters in High Energy Physics. [Link]

  • <1112> APPLICATION OF WATER ACTIVITY DETERMINATION TO NONSTERILE PHARMACEUTICAL PRODUCTS. (n.d.). USP. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). PubMed. [Link]

  • Techniques for stabilizing moisture-sensitive drug compounds. (n.d.). Consensus. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). ResearchGate. [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (2024). Slideshare. [Link]

  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023). Colorcon. [Link]

  • Stability tests according to ICH Q1A (R2). (2012). Memmert. [Link]

  • USP〈1112〉Interpretation: Application of Water Activity Determination to Nonsterile Pharmaceutical Products. (2025). FDCELL. [Link]

  • Excellent Humidity Control in Pharmaceutical Manufacturing. (n.d.). Bry-Air. [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024). BioBoston Consulting. [Link]

  • Can the Water Activity Test replace Microbial Testing?. (2021). Pharmaceutical Microbiology Group. [Link]

  • Moisture Analysis in the Pharmaceutical Industry. (2019). AZoM. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • 〈1112〉 Application of Water Activity Determination to Nonsterile Pharmaceutical Products. (2017). USP-NF. [Link]

  • Tackling Moisture Challenges in Solid Dosage Manufacturing. (2016). Pharmaceutical Technology. [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016). Asian Journal of Pharmaceutics. [Link]

  • Effect of Humidity Level on Tablet Stability. (2018). Pharmaguideline. [Link]

  • Why Moisture Control is Critical for Pharmaceutical and Medical Packaging. (n.d.). Multisorb. [Link]

  • Unveiling of Hygroscopicity Evaluation for Drug Formulation. (2023). Labinsights. [Link]

  • Hygroscopicity Evaluation. (n.d.). Technology Networks. [Link]

  • Best Weighing Practices in the Pharmaceutical Industry. (2017). Pharmaceutical Online. [Link]

  • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. (2025). Crysdot. [Link]

  • Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. (2016). ResearchGate. [Link]

  • Sodium Acetate: Enhancing Safe and Effective Pharmaceuticals. (2025). Patsnap Eureka. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh. [Link]

  • How do you handle hygroscopic salts?. (2016). HepatoChem. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]

  • How to deal with moisture and sensitive devices on PCB. (2023). Proto-Electronics. [Link]

  • A Practical Guide to MSL: Handling and Storing Sensitive Components. (2025). MacroFab. [Link]

  • How to Handle Moisture-Sensitive Components During Assembly. (2025). ALLPCB. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. [Link]

  • Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2). (n.d.). ResearchGate. [Link]

  • TB363: Guidelines for Handling and Processing Moisture Sensitive Surface Mount Devices (SMDs). (2018). Renesas. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025). LinkedIn. [Link]

  • Good Weighing Practices in Pharmaceutical Industry. (2023). Pharma Specialists. [Link]

  • AeroPan for Pharmaceuticals: Reliable Weighing of APIs in Demanding Environments. (n.d.). Precisa. [Link]

  • Moisture Sorption Analysis of Pharmaceuticals. (n.d.). TA Instruments. [Link]

  • Analytical Method Validation: A Comprehensive Review of Current Practices. (2025). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Specificity Controls for BDC2.5 Mimotope 1040-31 Acetate: A Comparative Technical Guide

Topic: Specificity Controls for BDC2.5 Mimotope 1040-31 Acetate Experiments Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 1040-31 aceta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Specificity Controls for BDC2.5 Mimotope 1040-31 Acetate Experiments Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1040-31 acetate peptide (Sequence: YVRPLWVRME) is a high-affinity synthetic mimotope designed to stimulate BDC2.5 transgenic CD4+ T cells . Unlike natural autoantigens (e.g., Chromogranin A or GAD65 epitopes) which often exhibit low affinity, 1040-31 acts as a superagonist, driving robust T-cell proliferation and cytokine release in Type 1 Diabetes (T1D) models.

However, its high potency introduces significant risks of experimental artifacts, including non-specific activation or "bystander" effects. This guide outlines the mandatory specificity controls required to validate 1040-31 acetate data, distinguishing true TCR-mediated signaling from off-target noise.

Part 1: Comparative Analysis of Control Strategies

To establish scientific validity (E-E-A-T), you must not rely on a single control. A triangulation approach—using negative, competitive, and biological controls—is the industry standard for high-impact publications.

Table 1: Comparative Performance of Specificity Controls
Control TypeSpecific Agent/MethodMechanism of ActionSpecificity Validation ScoreCost/Complexity
Negative Control (Sequence) Scrambled 1040-31 Maintains physicochemical properties (charge/hydrophobicity) but destroys the MHC-binding motif.High (Essential)Low
Negative Control (Isotype) Irrelevant Peptide (e.g., HEL, OVA) Occupies MHC Class II (I-A^g7) without engaging the BDC2.5 TCR.Medium (Standard)Low
Mechanistic Control Anti-I-A^g7 Antibody Sterically blocks the MHC-II cleft, preventing 1040-31 presentation. Proves MHC-restriction.Very High (Gold Standard)Medium
Formulation Control Sodium Acetate Controls for the metabolic effects of the acetate counter-ion, which can influence T-cell metabolism (e.g., ACSS2 pathway).Low (Only relevant at high mM concentrations)Low
Biological Control Wild-Type NOD T Cells Uses T cells lacking the BDC2.5 transgene. Proves the response is TCR-specific.High High (Requires animal colony)
Part 2: Experimental Protocols
Protocol A: The "Gold Standard" Specificity Validation Workflow

Objective: To prove that 1040-31 induced proliferation is strictly dependent on the BDC2.5 TCR - MHC II interaction.

Reagents:

  • Target: BDC2.5 Splenocytes (Responder cells).

  • Stimulus: 1040-31 Acetate (0.01 – 10 µM titration).

  • Blocker: Anti-mouse I-A^g7 antibody (Clone 10-2.16 or similar).

  • Control: Scrambled Peptide (Sequence: VRLPWYRMVE - Example).

Step-by-Step Methodology:

  • Preparation of Acetate Salt Controls:

    • Rationale: 1040-31 is supplied as an acetate salt.[1][2] Acetate can fuel acetyl-CoA metabolism in T cells.[2]

    • Action: If using high concentrations (>10 µM), prepare a "Vehicle Control" containing Sodium Acetate at the molar equivalent of the peptide's counter-ion content to rule out metabolic artifacts.

  • Competitive Blockade Setup:

    • Plate Antigen Presenting Cells (APCs) or whole splenocytes (2 x 10^5 cells/well) in a 96-well U-bottom plate.

    • Pre-incubation: Add Anti-I-A^g7 antibody (10 µg/mL) to "Blockade" wells for 1 hour at 37°C before adding the peptide.

    • Causality: Pre-incubation ensures the antibody occupies the MHC cleft before the high-affinity mimotope can bind. Co-addition often fails due to the rapid kinetics of 1040-31 binding.

  • Peptide Stimulation:

    • Add 1040-31 Acetate in a log-scale titration (10 nM to 10 µM).

    • Add Scrambled Peptide at the highest concentration (10 µM) to "Negative Control" wells.

  • Readout (72 Hours):

    • Measure proliferation via CFSE dilution (Flow Cytometry) or ^3H-Thymidine incorporation .

    • Success Criteria: The Blockade condition must show >90% inhibition of proliferation compared to the "No Antibody" condition. The Scrambled Peptide must show background levels of activation.

Part 3: Visualizations
Diagram 1: BDC2.5 TCR Signaling & Specificity Checkpoints

This diagram illustrates the mechanistic pathway and where each control exerts its effect to validate specificity.

G cluster_APC Antigen Presenting Cell (NOD Background) cluster_TCell BDC2.5 CD4+ T Cell MHC MHC Class II (I-A^g7) TCR BDC2.5 TCR MHC->TCR Peptide-MHC Complex Signaling ZAP70 / LAT Phosphorylation TCR->Signaling Activation Output Proliferation & IFN-γ Signaling->Output Peptide 1040-31 Acetate (Mimotope) Peptide->MHC High Affinity Binding Scrambled Scrambled Peptide (Negative Control) Scrambled->MHC No Binding/Presentation Antibody Anti-I-A^g7 Ab (Blocking Control) Antibody->MHC Steric Blockade

Caption: Mechanistic interaction of 1040-31 with MHC-II and the specific interruption points for validation controls.

Diagram 2: Experimental Decision Logic

A self-validating workflow to determine if your experimental data is publishable.

Workflow Start Start: 1040-31 Stimulation Check1 Is Scrambled Peptide Response < 5% of Max? Start->Check1 Check2 Does Anti-I-A^g7 Ab inhibit signal > 90%? Check1->Check2 Yes Fail1 Artifact: Non-specific Toxicity or Contamination Check1->Fail1 No Check3 Is Dose-Response Sigmoidal? Check2->Check3 Yes Fail2 Artifact: MHC-Independent Activation Check2->Fail2 No Fail3 Artifact: Supramaximal Dosing Check3->Fail3 No Success VALIDATED SPECIFICITY Proceed to Publication Check3->Success Yes

Caption: Logic gate workflow for validating 1040-31 acetate experimental data.

References
  • Judkowski, V., et al. (2001). "Identification of MHC Class II-Restricted Peptide Mimotopes of the Autoantigen Glutamic Acid Decarboxylase 65." Journal of Immunology.

  • Dai, Y.D., et al. (2005).[3][4] "A Peptide of Glutamic Acid Decarboxylase 65 Can Recruit and Expand a Diabetogenic T Cell Clone, BDC2.5, in the Pancreas."[3][5] Journal of Immunology.

  • TargetMol. "BDC2.5 mimotope 1040-31 Acetate Product Sheet." TargetMol Catalog.

  • Bulusu, V., et al. (2017). "Acetate Recapturing by Nuclear Acetyl-CoA Synthetase 2 Prevents Loss of Histone Acetylation during Oxygen and Serum Limitation." Cell. (Cited for Acetate metabolic control context).

Sources

Comparative

A Comparative Guide to 1040-31 Mimotope and Insulin Peptides in Non-Obese Diabetic (NOD) Mice

For Researchers, Scientists, and Drug Development Professionals Introduction: Modeling Human Type 1 Diabetes in the Lab Type 1 Diabetes (T1D) is an organ-specific autoimmune disease where the body's immune system erroneo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Modeling Human Type 1 Diabetes in the Lab

Type 1 Diabetes (T1D) is an organ-specific autoimmune disease where the body's immune system erroneously destroys the insulin-producing beta cells within the pancreatic islets.[1] To unravel the complex mechanisms of this disease and to develop effective therapies, researchers rely on robust animal models. The Non-Obese Diabetic (NOD) mouse is the preeminent model for T1D, as it spontaneously develops autoimmune diabetes with many features that parallel the human condition, including the infiltration of T-lymphocytes into the islets (insulitis) and the presence of autoantibodies against islet antigens.[2][3][4]

A central player in the pathogenesis of T1D in both NOD mice and humans is insulin itself.[5] Specific fragments of the insulin protein, known as peptides, are recognized by the immune system as "foreign," triggering the autoimmune attack. The insulin B-chain peptide spanning amino acids 9-23 (InsB:9-23) is considered a primary epitope for the pathogenic CD4+ T cells that drive the disease in NOD mice.[5][6][7][8]

Understanding how these diabetogenic T cells recognize insulin peptides is crucial for developing antigen-specific immunotherapies that can halt the autoimmune process without causing systemic immunosuppression. This guide provides a detailed comparison of two key tools used in this research: the natural insulin peptides and the 1040-31 mimotope, a synthetic peptide designed to potently activate a specific, highly pathogenic T-cell clone.

The Natural Autoantigen: Insulin Peptides and the I-Ag7 Conundrum

In NOD mice, the autoimmune response is strongly linked to a unique Major Histocompatibility Complex (MHC) class II molecule called I-Ag7.[2] MHC molecules are responsible for presenting peptide antigens to T cells. However, I-Ag7 is an unusual MHC molecule; it is considered a weak peptide binder and has a peculiar binding groove structure.[9][10][11] This instability is thought to play a role in the failure of immune tolerance, allowing self-reactive T cells to escape deletion in the thymus.

The primary insulin epitope, InsB:9-23, is presented by I-Ag7 to CD4+ T cells. Studies have shown that diabetogenic T cells often recognize this peptide when it is bound to I-Ag7 in an unstable, low-affinity "register".[11] This weak interaction is nonetheless sufficient to trigger a potent autoimmune response.

Beyond the canonical InsB:9-23, recent research has highlighted the importance of Hybrid Insulin Peptides (HIPs).[12][13] These neo-epitopes are formed within the beta cell through the fusion of insulin fragments with other β-cell peptides and are recognized as critical autoantigens by highly pathogenic T cells in NOD mice.[7][12][13][14]

Therapeutically, the administration of insulin or its peptides has been explored as a way to induce immune tolerance. Depending on the route of administration, dose, and formulation, these peptides can shift the immune response from an aggressive to a regulatory one, potentially preventing or delaying diabetes.[15]

The Synthetic Agonist: 1040-31 Mimotope

While insulin peptides are the natural triggers of autoimmunity, studying the rare T cells that recognize them can be challenging. To overcome this, researchers utilize powerful tools like the 1040-31 peptide.

A mimotope is a peptide that structurally mimics a natural epitope, enabling it to be recognized by the same antibodies or T-cell receptors (TCRs).[16][17] The 1040-31 peptide is a well-characterized mimotope that acts as a strong, or "superagonistic," activator of the BDC-2.5 T-cell clone.[18][19][20][21][22] The BDC-2.5 T-cell clone was originally isolated from a diabetic NOD mouse and is highly pathogenic, capable of rapidly inducing diabetes when transferred to healthy NOD mice.

The 1040-31 mimotope is not a naturally occurring sequence but was identified through screening peptide libraries.[21] It binds to the BDC-2.5 TCR with high affinity, leading to a much more potent T-cell activation signal than the natural peptide epitopes.[14][21] This makes it an invaluable reagent for expanding, tracking, and studying the function of this specific pathogenic T-cell population both in vitro and in vivo.

Core Logic: T-Cell Activation by Natural Peptide vs. Mimotope

The following diagram illustrates the fundamental difference in T-cell activation. The natural insulin peptide may bind weakly to the I-Ag7 molecule, leading to a baseline pathogenic T-cell response. The 1040-31 mimotope, engineered for high-affinity interaction, provides a much stronger signal to the specific BDC-2.5 T-cell, making it a powerful tool for experimental stimulation.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell Diabetogenic T-Cell APC_nucleus I-Ag7 MHC-II TCR T-Cell Receptor (TCR) APC_nucleus->TCR Recognition Activation_Normal Pathogenic Activation TCR->Activation_Normal Activation_Super Strong Agonistic Activation (BDC-2.5) TCR->Activation_Super Insulin_Peptide Natural Insulin Peptide (e.g., B:9-23) Insulin_Peptide->APC_nucleus Weak Binding (Natural Presentation) Mimotope 1040-31 Mimotope Mimotope->TCR Strong Binding (Experimental Tool)

Caption: T-cell activation by a natural peptide versus a potent mimotope.

Head-to-Head Comparison

The choice between using a natural insulin peptide and the 1040-31 mimotope depends entirely on the experimental question. One is the subject of the disease process, while the other is a specialized tool to study a key cellular component of that process.

FeatureInsulin Peptides (e.g., InsB:9-23)1040-31 Mimotope
Origin Natural; derived from proinsulin processing.Synthetic; identified from peptide library screens.[21]
Target T-Cells A broad repertoire of naturally arising, insulin-reactive T-cells.[5]Primarily the highly pathogenic BDC-2.5 T-cell clone and related T-cells.[18][19]
Binding Affinity Generally low to moderate affinity for I-Ag7 and cognate TCRs.[9][11]High affinity/avidity for the BDC-2.5 TCR, acting as a "superagonist".[14][21]
Primary Use Studying natural disease pathogenesis, epitope mapping, and testing tolerance-inducing therapies.[6][15]A research tool for in vitro stimulation, expansion, and in vivo tracking of BDC-2.5 T-cells.[21][22]
Immunological Effect Context-dependent: can be pathogenic (driving autoimmunity) or tolerogenic (preventing diabetes).[8][15][23]Strongly agonistic and inflammatory; used to elicit a powerful and specific pathogenic T-cell response.[21]

Experimental Protocols

To translate these concepts into practice, here are two foundational protocols that highlight the distinct applications of insulin peptides and the 1040-31 mimotope.

Protocol 1: In Vitro T-Cell Proliferation Assay to Compare Peptide Potency

This protocol uses splenocytes from a BDC-2.5 TCR transgenic mouse to directly compare the stimulatory capacity of the high-potency 1040-31 mimotope against a natural insulin peptide.

Causality: The BDC-2.5 transgenic mouse provides a nearly monoclonal population of T-cells that are specific for an islet antigen. By using a fluorescent dye like CFSE, which is diluted with each cell division, we can quantitatively measure the proliferation (and thus, the activation) induced by each peptide using flow cytometry. This provides a direct readout of peptide potency.

Workflow: T-Cell Proliferation Assay

Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Stimulation cluster_analysis Analysis Isolate 1. Isolate Splenocytes from BDC-2.5 Mouse Label 2. Label cells with CFSE dye Isolate->Label Plate 3. Plate cells in 96-well plate Label->Plate AddPeptide 4. Add Peptides: - 1040-31 (Test) - InsB:9-23 (Control) - No Peptide (Negative) Plate->AddPeptide Incubate 5. Incubate for 72 hours AddPeptide->Incubate Stain 6. Stain for T-cell surface markers (CD4) Incubate->Stain Acquire 7. Acquire on Flow Cytometer Stain->Acquire Analyze 8. Analyze CFSE dilution in CD4+ T-cell gate Acquire->Analyze

Caption: Workflow for comparing peptide-induced T-cell proliferation.

Methodology:

  • Cell Isolation: Aseptically harvest the spleen from a BDC-2.5 TCR transgenic NOD mouse. Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer.

  • CFSE Labeling: Resuspend splenocytes at 1x107 cells/mL in PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS).

  • Cell Plating: Wash cells twice and resuspend in complete RPMI. Plate 2x105 cells per well in a 96-well round-bottom plate.

  • Peptide Stimulation: Prepare serial dilutions of the 1040-31 mimotope and the insulin B:9-23 peptide. Add peptides to the wells to achieve final concentrations ranging from 0.01 µg/mL to 10 µg/mL. Include a "no peptide" control.

  • Incubation: Culture the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest cells and stain with a fluorescently-conjugated anti-CD4 antibody. Analyze samples on a flow cytometer. Gate on the CD4+ T-cell population and assess proliferation by quantifying the dilution of the CFSE signal.

Protocol 2: Induction of Mucosal Tolerance with Insulin Peptide

This protocol describes how a natural autoantigenic peptide can be used not to provoke, but to prevent the autoimmune response through mucosal tolerance.

Causality: Administering an antigen via a mucosal surface like the nasal passage tends to induce a regulatory, rather than inflammatory, immune response. The goal is to expose the immune system to the insulin peptide in a non-inflammatory context, promoting the generation of regulatory T-cells (Tregs) that can suppress the activity of the diabetogenic effector T-cells in the pancreas. Diabetes incidence is the ultimate self-validating readout for the success of the protocol.

Methodology:

  • Animal Selection: Use female NOD mice, as they have a higher and more rapid incidence of diabetes (60-80%).[2] Start treatment at 4-5 weeks of age, before significant insulitis develops.

  • Peptide Preparation: Dissolve insulin B:9-23 peptide in sterile PBS at a concentration of 1 mg/mL.

  • Intranasal Administration: Lightly anesthetize the mice. Administer 10 µg of the peptide solution (10 µL) intranasally, split between the two nares. Administer the peptide twice weekly. A control group should receive PBS only.

  • Diabetes Monitoring: Starting at 10 weeks of age, monitor the mice for diabetes development. Check urine glucose levels twice weekly using dipsticks.[2]

  • Confirmation of Diabetes: If a mouse is positive for glycosuria, confirm diabetes by measuring blood glucose levels. A blood glucose reading >250 mg/dL for two consecutive measurements confirms diabetes onset.

  • Data Analysis: Plot the cumulative diabetes incidence over time for both the peptide-treated and control groups. Analyze the data using a Kaplan-Meier survival curve and a log-rank test to determine statistical significance.

Conclusion and Future Perspectives

The 1040-31 mimotope and natural insulin peptides represent two sides of the same coin in T1D research. Insulin peptides, including the canonical B:9-23 sequence and newly discovered hybrid peptides, are the authentic autoantigens that lie at the heart of the disease process. They are indispensable for studying the natural etiology of T1D and serve as the foundation for developing antigen-specific tolerance therapies.

In contrast, the 1040-31 mimotope is a highly specialized and potent synthetic tool. It does not represent the natural disease trigger but instead provides researchers with a powerful way to activate, track, and analyze a specific and highly aggressive T-cell population that contributes to beta-cell destruction. Its value lies in its ability to amplify a specific signal, allowing for detailed mechanistic studies that would be difficult with the less potent natural peptides.

Future research will continue to leverage both approaches. The discovery of more natural epitopes, particularly HIPs, will refine our understanding of what triggers and sustains autoimmunity. Simultaneously, the principles learned from mimotopes like 1040-31 can be used to design "altered peptide ligands"—therapeutics engineered to bind to the TCR in a specific way that delivers a tolerogenic rather than an activating signal, offering a next-generation approach to antigen-specific immunotherapy.

References
  • Glaucia F, Pascal M, et al. (2011). Generation and characterization of peptide mimotopes specific for anti ErbB-2 monoclonal antibodies. PMC. Available at: [Link]

  • Wikipedia. (n.d.). NOD mice. Wikipedia. Available at: [Link]

  • Baker RL, Delong T, et al. (2025). Strategic Reduction of Hybrid Insulin Peptide Formation Significantly Delays Diabetes Onset in NOD Mice. American Diabetes Association. Available at: [Link]

  • Pearson JA, et al. (2018). The Role of NOD Mice in Type 1 Diabetes Research: Lessons from the Past and Recommendations for the Future. PMC. Available at: [Link]

  • Nakayama M, et al. (2007). Priming and effector dependence on insulin B:9–23 peptide in NOD islet autoimmunity. Journal of Clinical Investigation. Available at: [Link]

  • Makino S, et al. (n.d.). The NOD Mouse as a Model of Type I Diabetes. PubMed. Available at: [Link]

  • Cui G, et al. (2009). Insulin-like Growth Factor-1 (IGF-1)-derived Peptide Protects against Diabetes in NOD Mice. Experimental Animals. Available at: [Link]

  • Crawford F, et al. (2022). Insulin B-chain hybrid peptides are agonists for T cells reactive to insulin B:9-23 in autoimmune diabetes. Frontiers in Endocrinology. Available at: [Link]

  • Baker RL, et al. (2026). Strategic Reduction of Hybrid Insulin Peptide Formation Significantly Delays Diabetes Onset in NOD Mice. PubMed. Available at: [Link]

  • Elso CM, et al. (2019). Replacing murine insulin 1 with human insulin protects NOD mice from diabetes. PLOS One. Available at: [Link]

  • Zucchelli S, et al. (2017). γδ T cells recognize the insulin B:9-23 peptide antigen when it is dimerized through thiol oxidation. PMC. Available at: [Link]

  • Nakayama M, Eisenbarth GS. (n.d.). Insulin as an Autoantigen in NOD/Human Diabetes. PMC. Available at: [Link]

  • The Jackson Laboratory. (n.d.). Uncovering the basis of type 1 diabetes using immunodeficient mouse models. The Jackson Laboratory. Available at: [Link]

  • Martin-Orozco N, et al. (2021). Natural Protection From Type 1 Diabetes in NOD Mice Is Characterized by a Unique Pancreatic Islet Phenotype. American Diabetes Association. Available at: [Link]

  • Reizis B, et al. (2000). The motif for peptide binding to the insulin-dependent diabetes mellitus-associated class II MHC molecule I-Ag7 validated by phage display library. PubMed. Available at: [Link]

  • Carrasco-Marin E, et al. (2008). Weak Proinsulin Peptide–Major Histocompatibility Complexes Are Targeted in Autoimmune Diabetes in Mice. American Diabetes Association. Available at: [Link]

  • Stratmann T, et al. (2000). The I-Ag7 MHC class II molecule linked to murine diabetes is a promiscuous peptide binder. The Journal of Immunology. Available at: [Link]

  • Trudeau JD, et al. (2006). Transgenic Insulin (B:9-23) T-Cell Receptor Mice Develop Autoimmune Diabetes Dependent Upon RAG Genotype, H-2g7 Homozygosity, and Insulin 2 Gene Knockout. American Diabetes Association. Available at: [Link]

  • Corper AL, et al. (n.d.). A Peptide-binding Motif for I-Ag7, the Class II Major Histocompatibility Complex (MHC) Molecule of NOD and Biozzi AB/H Mice. PMC. Available at: [Link]

  • Imcyse. (n.d.). Technology. Imcyse. Available at: [Link]

  • Daniel D, Wegmann DR. (1996). Intranasal administration of insulin peptide B: 9-23 protects NOD mice from diabetes. PubMed. Available at: [Link]

  • Stadinski BD, et al. (2010). Diabetogenic T cells recognize insulin bound to IAg7 in an unexpected, weakly binding register. PNAS. Available at: [Link]

  • Wang Y, et al. (2019). A Hybrid Insulin Epitope Maintains High 2D Affinity for Diabetogenic T Cells in the Periphery. American Diabetes Association. Available at: [Link]

  • GenScript. (n.d.). BDC2.5 mimotope 1040-31. GenScript. Available at: [Link]

  • Perosa F, et al. (2017). CD20-Mimotope Peptide Active Immunotherapy in Systemic Lupus Erythematosus and a Reappraisal of Vaccination Strategies in Rheumatic Diseases. PubMed. Available at: [Link]

  • GenScript. (n.d.). BDC2.5 mimotope 1040-51. GenScript. Available at: [Link]

  • Anaspec. (n.d.). BDC2.5 Mimotope 1040-31. Anaspec. Available at: [Link]

  • Guthals SM, et al. (2017). Regulatory vs. inflammatory cytokine T-cell responses to mutated insulin peptides in healthy and type 1 diabetic subjects. PMC. Available at: [Link]

  • Breakthrough T1D. (n.d.). Type 1 Diabetes Disease-Modifying Therapies. Breakthrough T1D. Available at: [Link]

  • Anderson B, et al. (2004). Peptides From Common Viral and Bacterial Pathogens Can Efficiently Activate Diabetogenic T-Cells. American Diabetes Association. Available at: [Link]

  • Lamberto I, et al. (2011). Generation and characterization of peptide mimotopes specific for anti ErbB-2 monoclonal antibodies. PMC. Available at: [Link]

  • NovoPro. (n.d.). BDC2.5 Mimotope 1040-31 peptide. NovoPro. Available at: [Link]

  • ResearchGate. (n.d.). Comparison between Endogenously Expressed Epitopes and Exogenous... ResearchGate. Available at: [Link]

  • Singh J, et al. (2025). Tirzepatide in Adults With Type 1 Diabetes: A Phase 2 Randomized Placebo-Controlled Clinical Trial. American Diabetes Association. Available at: [Link]

  • D'Amore M, et al. (2019). CD20-Mimotope Peptides: A Model to Define the Molecular Basis of Epitope Spreading. PMC. Available at: [Link]

  • Crooks RO, et al. (n.d.). Compensatory Mechanisms Allow Undersized Anchor-deficient Class I MHC Ligands to Mediate Pathogenic Autoreactive T Cell Responses. PMC. Available at: [Link]

  • Wahren J, et al. (n.d.). The Clinical Potential of C-Peptide Replacement in Type 1 Diabetes. PMC. Available at: [Link]

  • Mayo Clinic Research. (n.d.). Type 1 Diabetes Clinical Trials. Mayo Clinic Research. Available at: [Link]

  • Diabetes UK. (2023). New research highlights the effectiveness of immune therapies for type 1 diabetes. Diabetes UK. Available at: [Link]

  • Thomas JW, et al. (n.d.). Comparative analysis of the repertoire of insulin-reactive B cells in type 1 diabetes-prone and resistant mice. PMC. Available at: [Link]

  • Endesfelder D, et al. (2021). T-cell responses to hybrid insulin peptides prior to type 1 diabetes development. PMC. Available at: [Link]

Sources

Validation

Comprehensive Comparison Guide: BDC2.5 Mimotope 1040-31 vs. Native Chromogranin A Epitopes

Topic: Cross-Reactivity Studies of BDC2.5 Mimotope 1040-31 Content Type: Publish Comparison Guide Executive Summary The BDC2.5 CD4+ T cell clone is a cornerstone model in Type 1 Diabetes (T1D) research, derived from the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity Studies of BDC2.5 Mimotope 1040-31 Content Type: Publish Comparison Guide

Executive Summary

The BDC2.5 CD4+ T cell clone is a cornerstone model in Type 1 Diabetes (T1D) research, derived from the Non-Obese Diabetic (NOD) mouse.[1][2][3] For decades, the specific islet antigen driving BDC2.5 activation was unknown. Researchers utilized positional scanning synthetic combinatorial libraries (PS-SCL) to identify highly active peptide "mimotopes"—most notably 1040-31 —that could stimulate these T cells with high potency.

Later, the native antigen was identified as Chromogranin A (ChgA) peptides, specifically the WE14 cleavage product, and more recently, Hybrid Insulin Peptides (HIPs) . This guide provides a technical comparison of the synthetic super-agonist 1040-31 against its naturally occurring counterparts (WE14 and HIP2.5), focusing on sequence homology, binding affinity, and experimental utility.

Technical Comparison: Mimotope vs. Native Ligands[4]

Sequence Homology and Structural Basis

The cross-reactivity between 1040-31 and native ChgA peptides relies on a conserved structural motif recognized by the BDC2.5 T Cell Receptor (TCR). The core motif WxRM (Tryptophan-x-Arginine-Methionine) is critical for TCR engagement.

Table 1: Sequence Comparison of BDC2.5 Ligands

Ligand TypeNamePeptide SequenceOriginPotency Class
Mimotope 1040-31 (p31) YVRPLWVRME Synthetic (PS-SCL)Super-Agonist
Native Epitope WE14 WSRMD (Core)*Chromogranin AWeak Agonist
Modified Native TGase-WE14 (Deamidation/Crosslink)Enzyme-modified ChgAStrong Agonist
Hybrid Peptide HIP2.5 LQTLALWSRMD Insulin-ChgA FusionUltra-Agonist

*Note: WE14 is often used as the longer fragment RLQTLALWSRMDQL in assays, but the WSRMD core aligns with the WVRME motif in 1040-31.

Binding Affinity and Potency

The utility of 1040-31 lies in its high structural stability in the I-Ag7 MHC groove compared to the native WE14. While WE14 requires high concentrations or post-translational modification (by Transglutaminase/TGase) to induce robust activation, 1040-31 acts as a "super-agonist" by optimizing the peptide-MHC (pMHC) fit.

Table 2: Comparative Potency & Affinity Metrics

Metric1040-31 (Mimotope)WE14 (Native)HIP2.5 (Hybrid)
2D TCR Affinity High (~10⁻³ µm⁴)Low (~10⁻⁶ µm⁴)Very High (~1.8 × 10⁻³ µm⁴)
EC50 (Proliferation) ~0.01 - 0.1 µM> 10 µM (unmodified)< 0.01 µM
MHC Binding (I-Ag7) Stable (P9 anchor optimized)Unstable (P9 anchor weak)Stable
In Vivo Diabetes Rapid Induction (5-7 days)Slow/InconsistentRapid Induction
Mechanism of Action
  • 1040-31: Binds I-Ag7 with high affinity due to optimized anchor residues that are suboptimal in the native WE14 sequence. It locks the TCR in a productive conformation, triggering strong downstream signaling (ZAP70 phosphorylation).

  • WE14: Naturally binds I-Ag7 poorly.[4] It often requires TGase-mediated transpeptidation (creating a covalent link to other proteins or deamidation) to stabilize the MHC complex and trigger BDC2.5 cells.

  • HIP2.5: A fusion peptide (Insulin C-peptide fragment + WE14) that naturally exists in beta cells. It binds I-Ag7 with high affinity similar to 1040-31, representing the likely "true" high-affinity autoantigen.

Visualization of Interaction & Workflow

Diagram 1: Comparative Activation Pathways

This diagram illustrates how different ligands achieve BDC2.5 T cell activation through the I-Ag7 MHC class II molecule.

BDC25_Activation cluster_ligands Ligand Sources WE14 WE14 (Native ChgA) [Low Affinity] MHC MHC Class II (I-Ag7) Antigen Presentation WE14->MHC Weak Binding TG_WE14 TGase-Modified WE14 [High Affinity] TG_WE14->MHC Stabilized Mimotope 1040-31 (Mimotope) [Super-Agonist] Mimotope->MHC Optimized Anchors HIP HIP2.5 (Insulin-ChgA) [Ultra-Agonist] HIP->MHC Natural Fusion TCR BDC2.5 TCR Recognition MHC->TCR pMHC Complex Response T Cell Activation (Proliferation, IFN-γ, Diabetes) TCR->Response Signaling Cascade

Caption: Comparison of ligand binding stability and activation potential for BDC2.5 T cells.

Experimental Protocols

In Vitro BDC2.5 T Cell Proliferation Assay

This protocol validates the potency of 1040-31 against native peptides.

Materials:

  • Responder Cells: Splenocytes from BDC2.5 TCR Transgenic mice (NOD background).[3][5][6]

  • Antigen Presenting Cells (APCs): Irradiated NOD splenocytes (T-cell depleted) or bone marrow-derived dendritic cells (BMDCs).

  • Peptides: 1040-31 (1 mg/mL stock in DMSO), WE14 (1 mg/mL stock).

  • Readout: CFSE dilution (Flow Cytometry) or ³H-Thymidine incorporation.

Protocol Steps:

  • Isolation: Harvest spleen from BDC2.5 mouse. Create single-cell suspension. Lyse RBCs.

  • Labeling: Wash cells 2x in PBS. Resuspend at 10⁷ cells/mL. Add CFSE (final 1 µM). Incubate 10 min at 37°C. Quench with cold FBS.

  • Plating: In a 96-well U-bottom plate, add:

    • 5 × 10⁴ CFSE-labeled BDC2.5 T cells.

    • 1 × 10⁵ Irradiated APCs.

  • Stimulation: Add serial dilutions of peptides:

    • 1040-31: Range 0.001 µM to 10 µM.

    • WE14: Range 0.1 µM to 100 µM.

  • Incubation: Culture for 72 hours at 37°C, 5% CO₂.

  • Analysis: Stain for CD4 and Vβ4 (BDC2.5 clonotype).[5][6] Analyze CFSE peaks on CD4+Vβ4+ gate.

    • Self-Validation: 1040-31 should show distinct division peaks at concentrations 100-fold lower than WE14.

In Vivo Adoptive Transfer of Diabetes

Objective: Compare pathogenic potential.

  • Activation: Activate BDC2.5 splenocytes in vitro with 1040-31 (0.5 µg/mL) for 3 days.

  • Transfer: Inject 5–10 × 10⁶ activated blasts (i.v. or i.p.) into NOD.scid or young NOD recipients.

  • Monitoring: Check urine/blood glucose daily.

  • Result: 1040-31 activated cells typically induce overt diabetes (BG > 250 mg/dL) within 5–8 days post-transfer.

References

  • Judkowski, V., et al. (2001). "Identification of peptide mimotopes for the diabetogenic BDC2.5 T cell clone." Journal of Immunology.

  • Stadinski, B. D., et al. (2010). "Diabetogenic T cells recognize insulin peptides generated by insulin-degrading enzyme." Nature Immunology.

  • Delong, T., et al. (2016). "Pathogenic CD4 T cells in type 1 diabetes recognize epitopes formed by peptide fusion."[1] Science.

  • Wang, P., et al. (2018). "A Hybrid Insulin Epitope Maintains High 2D Affinity for Diabetogenic T Cells in the Periphery." Journal of Immunology.

  • Yoshida, K., et al. (2002). "Evidence for shared recognition of a peptide ligand by a diverse panel of non-obese diabetic mice-derived, islet-specific, diabetogenic T cell clones." International Immunology.

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Endotoxin Levels in Icatibant (1040-31) Acetate Preparations

This guide provides a comprehensive framework for researchers, quality control analysts, and drug development professionals on selecting, validating, and executing appropriate methodologies for the quantification of bact...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, quality control analysts, and drug development professionals on selecting, validating, and executing appropriate methodologies for the quantification of bacterial endotoxins in Icatibant acetate preparations. As a synthetic peptide administered parenterally, robust endotoxin control for Icatibant is not merely a regulatory checkpoint but a critical patient safety imperative.[1][2]

Icatibant is a selective bradykinin B2 receptor antagonist used for the symptomatic treatment of acute attacks of hereditary angioedema (HAE).[3][4][5] Given its subcutaneous route of administration, the presence of pyrogenic substances, particularly endotoxins from Gram-negative bacteria, can elicit severe inflammatory responses, ranging from fever to septic shock.[1][2] Therefore, a thorough understanding of the available testing platforms is essential for ensuring product quality and safety.

This document moves beyond a simple recitation of protocols. It delves into the mechanistic rationale behind each testing strategy, provides a logical framework for method selection, and presents detailed, field-proven protocols designed for immediate application.

The Regulatory Framework: Establishing the Endotoxin Limit for Icatibant

Before evaluating testing methods, we must define the acceptable limit for endotoxin contamination. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Pharmacopoeia provide clear guidelines for parenteral drugs.[6][7]

The endotoxin limit is calculated using the formula:

Endotoxin Limit (EU/mL) = K / M

Where:

  • K is the threshold pyrogenic dose, established at 5.0 EU/kg for parenteral drugs administered by non-intrathecal routes.[8]

  • M is the maximum recommended human dose of the product per kilogram of body weight that would be administered in a single one-hour period.

For Icatibant, a standard adult dose is a 30 mg subcutaneous injection.[3] Assuming a standard adult body weight of 70 kg:

  • M = 30 mg / 70 kg = ~0.43 mg/kg

If the Icatibant preparation has a concentration of 10 mg/mL (30 mg in 3 mL), the endotoxin limit for the preparation is calculated based on the dose administered, not the concentration. The overall limit for the product must not exceed 5 EU/kg.[6] Manufacturers must ensure their final product contains well below this threshold.[9] For process control and release specifications, a much lower internal limit is typically established.

ParameterValueSource
Administration RouteSubcutaneous (Parenteral, non-intrathecal)[3]
Threshold Pyrogenic Dose (K)5.0 EU/kg[8]
Standard Icatibant Dose30 mg[3]
Assumed Adult Weight70 kgN/A
Maximum Dose per kg (M)~0.43 mg/kgCalculated
Overall Patient Endotoxin Limit < 5.0 EU/kg [7][8]
Comparative Analysis of Endotoxin and Pyrogen Detection Platforms

The choice of analytical method is a critical decision driven by factors such as specificity, sensitivity, sample complexity, and the overall quality risk management strategy. Three principal methods are available, each with a distinct mechanism and application profile.

2.1. The Gold Standard: Limulus Amebocyte Lysate (LAL) Assays

The LAL test is the most established and widely used method for detecting bacterial endotoxins, recognized by all major pharmacopoeias including USP <85> and EP 2.6.14.[10] The assay leverages a coagulation cascade found in the blood cells (amebocytes) of the horseshoe crab, Limulus polyphemus.[11][12]

Mechanism of Action: The binding of endotoxin to Factor C initiates a series of enzymatic reactions, culminating in the cleavage of a proclotting enzyme. This enzyme then acts on coagulogen to form a gel clot.[12] A significant consideration is that this cascade can also be activated by (1,3)-β-D-glucans via a separate Factor G pathway, which can lead to false-positive results.[13]

LAL_Pathway cluster_endotoxin Endotoxin Pathway cluster_glucan Glucan Pathway (False Positive) endotoxin Endotoxin (LPS) factor_c Factor C endotoxin->factor_c Activates factor_b Factor B factor_c->factor_b Activates proclotting Proclotting Enzyme factor_b->proclotting Activates clotting_enzyme Clotting Enzyme proclotting->clotting_enzyme Cleaves to glucan (1,3)-β-D-Glucan factor_g Factor G glucan->factor_g Activates factor_g->proclotting coagulogen Coagulogen clotting_enzyme->coagulogen Cleaves gel_clot Gel Clot / Color / Turbidity coagulogen->gel_clot

Figure 1: The LAL enzymatic cascade.

2.2. The Specific Alternative: Recombinant Factor C (rFC) Assay

The rFC assay is a sustainable and highly specific alternative to the LAL test. It is produced via recombinant DNA technology, eliminating the reliance on horseshoe crabs.[14]

Mechanism of Action: This method isolates the first step of the endotoxin-specific pathway. The assay uses a recombinant form of Factor C which, upon binding to endotoxin, cleaves a synthetic fluorogenic substrate, producing a quantifiable fluorescent signal.[15][16] By exclusively using Factor C, the rFC assay is not susceptible to interference from (1,3)-β-D-glucans, thereby eliminating the risk of false positives associated with the Factor G pathway.[17] Long-term studies have demonstrated that rFC assays are comparable, and in some cases superior, to LAL assays in terms of endotoxin recovery and consistency.[18]

rFC_Pathway endotoxin Endotoxin (LPS) rfc Recombinant Factor C (rFC) endotoxin->rfc Binds & Activates activated_rfc Activated rFC substrate Fluorogenic Substrate (Non-fluorescent) activated_rfc->substrate Cleaves fluorescence Fluorescent Product substrate->fluorescence

Figure 2: The rFC assay mechanism.

2.3. The Holistic Approach: Monocyte Activation Test (MAT)

The MAT is a comprehensive pyrogen test, not just an endotoxin test. It is recognized by the European Pharmacopoeia (Chapter 2.6.30) as an in-vitro alternative to the Rabbit Pyrogen Test.[19]

Mechanism of Action: The MAT simulates the human immune response to pyrogens.[20] The Icatibant sample is incubated with a source of human monocytes (either peripheral blood mononuclear cells or a monocytic cell line).[19][20] If any pyrogens (both endotoxin and non-endotoxin pyrogens, NEPs) are present, they will activate the monocytes to release pro-inflammatory cytokines, such as Interleukin-6 (IL-6).[21] The amount of released cytokine is then quantified using a standard immunoassay (ELISA), which correlates to the level of pyrogenic contamination.[21][22]

MAT_Workflow sample Icatibant Sample (+/- Pyrogens) incubation Incubation (18-24 hours) sample->incubation monocytes Human Monocytes (e.g., PBMCs) monocytes->incubation supernatant Cell Supernatant (Contains Cytokines) incubation->supernatant elisa ELISA for IL-6 supernatant->elisa result Quantitative Result (Pyrogen Level) elisa->result

Figure 3: The Monocyte Activation Test workflow.

FeatureLAL (Kinetic Methods)Recombinant Factor C (rFC)Monocyte Activation Test (MAT)
Principle Enzymatic coagulation cascade from horseshoe crab lysate.[12]Activation of recombinant Factor C and cleavage of a fluorogenic substrate.[15]Pyrogen-induced cytokine release from human monocytes.[20]
Detects Bacterial Endotoxins (LPS)Bacterial Endotoxins (LPS) onlyAll Pyrogens (Endotoxins and NEPs).[21]
Specificity High for endotoxin, but susceptible to false positives from (1,3)-β-D-glucans.[13]Highly specific to endotoxin; no glucan interference.[17][18]Broad for all pyrogens; reflects human response.[10]
Sensitivity High (down to 0.005 EU/mL)High (down to 0.005 EU/mL).[15]Very High (down to 0.004 EU/mL).[22]
Sustainability Relies on a finite animal resource (horseshoe crabs).[16]Animal-free, highly sustainable, and consistent supply.[14]Can be animal-free (using cell lines) or require human blood donors.[20]
Regulatory Status Compendial standard (USP <85>, EP 2.6.14).[10]Accepted alternative method (EP 2.6.32, USP <86>).[14][18]Compendial standard for pyrogen testing (EP 2.6.30).[19]
Best For Routine QC, established product release testing.Routine QC, products with glucan interference, sustainability goals.Initial product/process characterization, risk assessment for NEPs, biologics.[23]
Strategic Method Selection and Validation for Icatibant

The selection of the optimal test requires a risk-based approach. For a synthetic peptide like Icatibant, the primary pyrogenic risk stems from endotoxin contamination during the manufacturing process (e.g., from water systems or raw materials).[9]

Validation_Workflow cluster_results Analyze Results start Start: Icatibant Sample calc_mvd 1. Calculate Maximum Valid Dilution (MVD) start->calc_mvd prep_dilutions 2. Prepare Icatibant Dilutions (e.g., 1:10, 1:20, MVD) calc_mvd->prep_dilutions spike_samples 3. Create Positive Product Controls (PPCs) Spike diluted Icatibant with known endotoxin prep_dilutions->spike_samples run_assay 4. Run Assay (LAL or rFC) spike_samples->run_assay check_curve 5a. Standard Curve Valid? (r ≥ 0.980) run_assay->check_curve check_ppc 5b. PPC Recovery Valid? (50% - 200%) check_curve->check_ppc If Yes fail Validation Failed Interference Present. Re-evaluate dilution or method. check_curve->fail If No pass Validation Successful Test Method is Suitable check_ppc->pass If Yes check_ppc->fail If No

Figure 4: Workflow for validating an endotoxin test for Icatibant.

Recommendation:

  • For Routine Quality Control: A quantitative, kinetic LAL (chromogenic or turbidimetric) or rFC assay is the most appropriate choice. The rFC method is increasingly preferred due to its enhanced specificity and sustainability profile.

  • For Initial Process Validation: The MAT can be employed on initial engineering or validation batches to perform a comprehensive pyrogen risk assessment. If these studies demonstrate that non-endotoxin pyrogens are not a risk from the manufacturing process, subsequent routine testing can confidently rely on an endotoxin-specific method like LAL or rFC.[23]

Field-Proven Protocol: Kinetic Chromogenic LAL Assay for Icatibant

This protocol outlines the procedure for a quantitative kinetic chromogenic LAL assay. The core principle of a self-validating system is the inclusion of a Positive Product Control (PPC), which confirms the absence of test inhibition or enhancement from the Icatibant sample itself.[24]

4.1. Materials
  • Kinetic Chromogenic LAL Reagent Kit (Lysate, Chromogenic Substrate, Control Standard Endotoxin (CSE), LAL Reagent Water).

  • Icatibant Acetate Preparation (Test Sample).

  • Pyrogen-free borosilicate glass dilution tubes and 96-well microplates.[24]

  • Calibrated pipettes and pyrogen-free tips.

  • Vortex mixer.

  • Incubating microplate reader capable of reading at 405 nm.

4.2. Preliminary Steps: Reagent Preparation
  • Equilibration: Allow all reagents and samples to equilibrate to room temperature before use.[25]

  • CSE Reconstitution: Reconstitute the lyophilized CSE with LAL Reagent Water to the concentration specified on the Certificate of Analysis. Vortex vigorously for at least 15 minutes to ensure complete solubilization.[26]

  • Standard Curve Preparation: Prepare a series of endotoxin standards by serially diluting the reconstituted CSE with LAL Reagent Water. A typical curve might range from 50 EU/mL down to 0.005 EU/mL. Vortex each dilution for at least 1 minute.[25]

  • LAL Reagent Preparation: Reconstitute the LAL and chromogenic substrate according to the manufacturer's instructions. Swirl gently to mix; do not vortex the lysate.[25][26]

4.3. Sample Preparation and Inhibition/Enhancement Testing
  • Calculate MVD (Maximum Valid Dilution): This is the maximum dilution at which the endotoxin limit can be detected. It is crucial for overcoming potential product interference.

  • Prepare Sample Dilutions: Dilute the Icatibant sample in LAL Reagent Water. Test at least one dilution. It is good practice to test a low dilution (e.g., 1:10) and a dilution approaching the MVD.

  • Prepare Positive Product Controls (PPCs): For each Icatibant dilution being tested, prepare a corresponding PPC sample. This is done by spiking the diluted Icatibant sample with a known concentration of endotoxin (typically the middle concentration of the standard curve). The purpose of the PPC is to prove that the endotoxin is recoverable from the product matrix.[24]

4.4. Assay Procedure (96-Well Plate Method)
  • Plating: Using a pyrogen-free 96-well plate, pipette 100 µL of each sample into the appropriate wells in duplicate:

    • LAL Reagent Water (Negative Controls)

    • Endotoxin Standards (for the standard curve)

    • Diluted Icatibant Samples

    • PPC Samples

  • Pre-incubation: Place the plate in the incubating reader at 37°C ± 1°C for at least 10 minutes.[25]

  • Initiate Reaction: Add 100 µL of the prepared LAL reagent to all wells.

  • Read Plate: Immediately start the kinetic assay using the reader's software. The reader will incubate the plate at 37°C and take periodic absorbance readings at 405 nm over a set time (e.g., 60-90 minutes).

4.5. Data Analysis and Acceptance Criteria
  • Standard Curve Validity: The software will plot the reaction time against the log of the endotoxin concentration. The absolute value of the correlation coefficient (|r|) for the standard curve must be ≥ 0.980.

  • Negative Control: The negative control wells must not yield an endotoxin concentration above the lowest standard of the curve.

  • PPC Recovery: This is the most critical step for product-specific validation. The endotoxin concentration measured in the PPC sample is used to calculate the percent recovery: % Recovery = [(Conc. of PPC - Conc. of Unspiked Sample) / Known Spike Conc.] x 100 The % Recovery must be within 50% - 200% .[18]

  • Calculate Endotoxin in Icatibant: If all acceptance criteria are met, the endotoxin concentration in the Icatibant sample is calculated by the software. Remember to multiply this result by the dilution factor to obtain the final concentration in the undiluted product.

A result where the PPC recovery is outside the 50-200% range indicates interference. Low recovery suggests inhibition, while high recovery suggests enhancement.[27] This invalidates the test and requires troubleshooting, which typically involves adjusting the sample dilution to mitigate the interfering effects.[28]

Conclusion

Ensuring the safety of Icatibant acetate preparations requires a robust and well-validated endotoxin testing program. While the LAL assay remains the established benchmark, the rFC assay offers a highly specific, sustainable, and reliable alternative that effectively mitigates the risk of glucan-induced false positives. For a comprehensive pyrogen risk profile, particularly during process development, the Monocyte Activation Test provides an invaluable tool that reflects the true human physiological response.

The ultimate choice of method for routine QC should be based on a scientific, risk-based evaluation. Regardless of the platform chosen, rigorous, product-specific validation, centered on the performance of the Positive Product Control, is the cornerstone of a trustworthy and compliant endotoxin control strategy.

References
  • Associates of Cape Cod, Inc. (n.d.). ENDOTOXIN LIMITS For Parenteral Drug Products. [Link]

  • MAT Research. (n.d.). What is the Monocyte Activation Test. [Link]

  • Lonza Bioscience. (n.d.). Pyrogen testing with the Monocyte Activation Test. [Link]

  • BMG LABTECH. (2025, July 10). The rFC Test or Recombinant Factor C Test. [Link]

  • rapidmicrobiology. (2026, February 9). Endotoxin Detection Methods for Pharmaceuticals, CGTs, and Medical Devices. [Link]

  • Algimed Techno. (n.d.). «ALPYR MAT» Monocyte Activation Test kit. [Link]

  • FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). LumiMAT™ Pyrogen Detection Kit. [Link]

  • Lonza. (n.d.). PyroGene™ Recombinant Factor C Endotoxin Detection Assay. [Link]

  • Lonza. (n.d.). PyroGene® Recombinant Factor C Endotoxin Detection System. [Link]

  • Lonza Bioscience. (n.d.). Recombinant Factor C Assay. [Link]

  • Molecular Devices. (n.d.). Detect endotoxin with the PyroGene Recombinant Factor C Assay. [Link]

  • East Port Praha. (n.d.). Traditional Kinetic Limulus Amebocyte Lysate (LAL) Assay Procedure Quick Guide. [Link]

  • R&D World. (2012, November 1). Controlling Endotoxin Contamination During Peptide Manufacturing. [Link]

  • U.S. Food and Drug Administration. (2012). Guidance for Industry: Pyrogen and Endotoxins Testing: Questions and Answers. [Link]

  • CleanControlling. (2025, May 28). Endotoxins in medical devices - limit values, detection methods and test strategies. [Link]

  • Associates of Cape Cod, Inc. (n.d.). Limulus Amebocyte Lysate. [Link]

  • Lonza. (n.d.). Limulus Amebocyte Lysate (LAL) QCL-1000®. [Link]

  • SUEZ. (2025, September 4). Tips and Tricks: Going Back to the Basics of Endotoxin Testing. [Link]

  • Drug Delivery Leader. (2024, July 16). Bacterial Endotoxin Testing Part 1 Overview. [Link]

  • Nelson Labs. (2024, January 16). Understanding Endotoxin Testing in the Medical Device Industry. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Setting Endotoxin Limits During Development of Investigational Oncology Drugs and Biological Products. [Link]

  • U.S. Food and Drug Administration. (2014, November 17). Bacterial Endotoxins/Pyrogens. [Link]

  • Frederick National Laboratory for Cancer Research. (n.d.). Limulus Amebocyte Lysate (LAL) Assay for Gel Clot. [Link]

  • SuperMicrobiologists. (2025, July 1). Bacterial endotoxin testing: what are the pros and cons of the different methods?. [Link]

  • Drugs.com. (2025, February 27). Icatibant: Uses, Dosage, Side Effects, Warnings. [Link]

  • National Center for Biotechnology Information. (n.d.). Icatibant. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Icatibant Acetate?. [Link]

  • MedicalNewsToday. (2025, February 12). Icatibant injection: Cost, dosage, side effects, uses, and more. [Link]

  • Pharmaceutical Technology. (2017, November 2). Comparing Endotoxin Detection Methods. [Link]

  • Nelson Labs. (2023, November 27). Test methods for pyrogen testing: which one should you choose?. [Link]

  • bioMérieux. (n.d.). Solving the Endotoxin Detection Challenge for Difficult Samples. [Link]

  • National Center for Biotechnology Information. (2020, March 16). Comparison of LAL and rFC Assays—Participation in a Proficiency Test Program between 2014 and 2019. [Link]

  • WebMD. (2025, March 12). Icatibant (Firazyr, Sajazir): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • CordenPharma. (2025, November 27). What Are the FDA Requirements for Peptide Characterization?. [Link]

  • U.S. Food and Drug Administration. (2020, September 1). Setting Endotoxin Limits During Development of Investigational Oncology Drugs and Biological Products Guidance for Industry. [Link]

  • FUJIFILM Wako - Pyrostar. (2022, October 25). Strategies for measuring endotoxin in difficult samples. [Link]

  • Federal Register. (2020, July 29). Setting Endotoxin Limits During Development of Investigational Oncology Drugs and Biological Products; Draft Guidance for Industry; Availability. [Link]

  • rapidmicrobiology. (2015, March 31). Common Causes of Endotoxin Assay Failures and How to Avoid Them. [Link]

  • Regulations.gov. (n.d.). Docket FDA-2020–D–1294, “Setting Endotoxin Limits During Development of Investigational Oncology Drugs and Biological. [Link]

  • National Center for Biotechnology Information. (n.d.). Bench-to-bedside review: Clinical experience with the endotoxin activity assay. [Link]

Sources

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